5-Chloro-2-fluorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWXFBGIZMKSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378675 | |
| Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529512-80-9 | |
| Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-2-fluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine Hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of target molecules. The presence of the hydrazine moiety makes it a prime precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles, through the celebrated Fischer indole synthesis. This guide provides a comprehensive technical overview of the synthesis, characterization, and key applications of this compound, with a focus on practical insights for laboratory and drug development settings.
Physicochemical Properties and Chemical Structure
This compound is a solid material at room temperature. Its key identifying information is summarized in the table below. While specific experimental data for properties such as melting point and solubility are not widely published, they are expected to be similar to other substituted phenylhydrazine hydrochlorides.
| Property | Value | Source |
| IUPAC Name | (5-Chloro-2-fluorophenyl)hydrazine hydrochloride | N/A |
| CAS Number | 529512-80-9 | [1] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NN)F.Cl | [2] |
| Appearance | Expected to be a crystalline solid | N/A |
graph "5-Chloro-2-fluorophenylhydrazine_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; F [label="F"]; N1 [label="N"]; N2 [label="NH2"]; HCl [label=".HCl", fontcolor="#EA4335"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- F [color="#34A853"]; C4 -- Cl [color="#FBBC05"]; C6 -- N1; N1 -- N2;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F [pos="0,2!"]; Cl [pos="0,-2!"]; N1 [pos="1.74,1!"]; N2 [pos="2.61,0.5!"]; HCl [pos="3.5,0!"]; }
Synthesis of this compound
The most common and industrially relevant method for the synthesis of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. In the case of this compound, the starting material is 5-chloro-2-fluoroaniline.
References
5-Chloro-2-fluorophenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylhydrazine hydrochloride
Introduction
This compound is a substituted phenylhydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries. As a key building block, its utility in forming heterocyclic structures, such as indoles via the Fischer indole synthesis, makes it a valuable precursor for drug discovery and development programs.[1] A comprehensive understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and field-proven methodologies for its characterization. The narrative emphasizes causality behind experimental choices and provides a framework for robust, self-validating protocols.
Chemical Identity and Core Properties
A precise definition of a chemical entity is the foundation of all subsequent research. The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 529512-80-9 | [2] |
| Molecular Formula | C₆H₆ClFN₂·HCl | [2][3] |
| Molecular Weight | 197.04 g/mol | [2][3][4] |
| Purity (Typical) | ≥98% | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NN)F.Cl | [3] |
| InChIKey | BDLYNYOFMXOFDE-UHFFFAOYSA-N | [5] |
Macroscopic and Thermodynamic Properties
The bulk properties of a compound dictate its handling, storage, and formulation. As a hydrochloride salt, its characteristics are significantly influenced by its ionic nature.
Appearance and Physical State
This compound is typically supplied as a solid, ranging from a white to a light-colored crystalline powder. This is consistent with the common presentation of similar phenylhydrazine salts, such as 2-Fluorophenylhydrazine hydrochloride.[6] The crystalline nature is indicative of the ordered ionic lattice formed between the phenylhydrazinium cation and the chloride anion.
Melting Point
The melting point is a critical indicator of purity. For ionic compounds like hydrochloride salts, this value is often high and accompanied by decomposition.
-
Expected Value: While an exact melting point for this specific compound is not widely published, analogous compounds such as 2-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride melt with decomposition in the range of 200-255 °C.[6] It is therefore anticipated that this compound will exhibit a melting point with decomposition above 200 °C.
The causality for this protocol choice rests on the need to accurately observe both the phase transition and the onset of degradation. A slow heating rate near the expected melting point is crucial for reproducibility.
-
Sample Preparation: Finely crush a small amount of the crystalline powder to ensure uniform heat transfer.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-20 °C/min) to 20 °C below the expected melting point.
-
Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid. Note any color changes, gas evolution, or charring, which are hallmarks of decomposition.
Solubility Profile
Solubility is a key parameter for reaction setup, purification, and formulation. The hydrochloride salt form is explicitly designed to enhance aqueous solubility compared to the free base.
| Solvent | Expected Solubility | Rationale and Field Insights |
| Water | Soluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water.[7] This is advantageous for aqueous reaction media or extractions. |
| Ethanol, Methanol | Soluble / Sparingly Soluble | Lower alcohols can typically dissolve such salts, though solubility may be less than in water. Miscibility with water makes them useful co-solvents. |
| Diethyl Ether, Hexanes | Insoluble | Nonpolar aprotic solvents are poor choices for dissolving ionic salts. They are, however, excellent for precipitating the salt from a reaction mixture or for washing away nonpolar impurities. |
| Chloroform, Dichloromethane | Sparingly Soluble / Insoluble | While more polar than ethers, these solvents are generally not effective for dissolving hydrochloride salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including many salts, making it a solvent of last resort for NMR analysis if deuterated water or methanol is unsuitable. |
This protocol provides a self-validating system for quickly assessing solubility, which is critical for solvent selection in synthesis and purification.
-
Setup: To a series of labeled vials, add approximately 10 mg of this compound.
-
Solvent Addition: Add 1.0 mL of the chosen solvent to the first vial.
-
Observation: Agitate the vial (e.g., via vortexing) for 60 seconds. Visually inspect for undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely unaffected.
-
-
Validation: For samples classified as "soluble," add a further small crystal of the compound. If it dissolves, the solution is not yet saturated. If it does not, the solution is saturated, providing a rough estimate of the solubility limit.
Stability and Storage
Phenylhydrazine derivatives can be sensitive to environmental factors. Proper storage is essential to maintain the integrity of the compound.
-
Recommendations: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, as related phenylhydrazines can be sensitive to air and light, which may cause gradual oxidation and discoloration from a white powder to yellow or red.[1][9]
Spectroscopic and Structural Characterization
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The following section details the expected spectral features and the logic behind their interpretation.
Caption: Workflow for Physicochemical Characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the hydrazinium group and the substituted aromatic ring.
-
Expected Peaks:
-
N-H Stretch (Hydrazinium): A broad band is expected in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretches in the -NH₂NH₃⁺ group. This broadening is due to extensive hydrogen bonding in the solid state.
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N-H Bend: Bending vibrations for the N-H bonds are typically observed around 1500-1600 cm⁻¹.[10]
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C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl ring.[10]
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C-F Stretch: A strong, sharp absorption is expected in the 1100-1300 cm⁻¹ range, indicative of the carbon-fluorine bond.
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C-Cl Stretch: A peak in the 700-850 cm⁻¹ region is characteristic of the carbon-chlorine bond.
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Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-substitution) will give rise to characteristic peaks in the 800-900 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Solvent Choice: Deuterated water (D₂O) or methanol-d₄ are primary choices due to the salt's solubility. If using D₂O, the acidic N-H protons will exchange with deuterium and may become invisible or appear as a very broad, low-intensity signal.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex multiplets in the 6.8-7.5 ppm range. Their exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydrazine group.
-
Hydrazine Protons (N-H): In a solvent like DMSO-d₆, these protons would appear as broad, exchangeable signals, likely downfield (e.g., >8.0 ppm).[10][11]
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the electronegative fluorine (C-F) and chlorine (C-Cl) atoms will be significantly affected. The C-F bond will also introduce characteristic C-F coupling (J-coupling), splitting the carbon signal.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Technique Choice: Electrospray Ionization (ESI) is the preferred method for an ionic salt. The analysis would be performed in positive ion mode.
-
Expected Ion: The primary ion observed will be that of the free base (the protonated cation), [C₆H₆ClFN₂ + H]⁺, after the loss of HCl. The expected monoisotopic mass for this free base is 160.02 Da.[12]
-
Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. The signal for any chlorine-containing fragment will appear as two peaks with a relative intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 Da.
Caption: Predicted Spectroscopic Signatures.
Safety and Handling
Professional diligence requires treating all research chemicals with appropriate caution until their toxicology is fully understood. Safety data for related phenylhydrazine hydrochlorides provides a strong basis for handling protocols.
-
Hazards: This compound should be handled as if it is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is expected to cause skin and serious eye irritation.[8][13] Some phenylhydrazine derivatives are suspected of causing cancer.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8][9]
-
Handling: Avoid creating dust.[9] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a crystalline solid with physical properties largely defined by its ionic character. It possesses a high melting point with decomposition and exhibits solubility in polar solvents. Its chemical structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with predictable spectral features arising from its substituted aromatic ring and hydrazinium functional group. Adherence to strict safety protocols during handling is mandatory due to the potential hazards associated with this class of compounds. The data and protocols presented in this guide provide a robust framework for the confident and safe utilization of this important chemical building block in research and development.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. This compound - 有机砌块 - 西典实验 [seedior.com]
- 3. cenmed.com [cenmed.com]
- 4. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]
- 7. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 12. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 529512-80-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluorophenylhydrazine hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of complex heterocyclic structures that form the backbone of numerous pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity—with a particular focus on the Fischer indole synthesis—and critical safety and handling information. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering valuable insights for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylhydrazine salt. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences its reactivity and the properties of its downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 529512-80-9 | [1] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical) | General knowledge |
| Purity | ≥98% (typical commercial grade) | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
Note: Experimental physical properties such as melting point are not consistently reported in publicly available literature. Researchers should determine these values experimentally for the specific batch in use.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-2-fluoroaniline. The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[3]
Step 1: Diazotization of 5-Chloro-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-fluoroaniline (1 equivalent).
-
Add concentrated hydrochloric acid (3-4 equivalents) and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 equivalents) in water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of sodium sulfite (2.5-3 equivalents) in water and cool it to 5-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The color of the solution will typically change, indicating the progress of the reduction.
Step 3: Hydrolysis, Salt Formation, and Isolation
-
Cool the reaction mixture to 50-60 °C and slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1). This step hydrolyzes the intermediate sulfonate salts.
-
Maintain the temperature for 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture to 0-5 °C to precipitate the this compound.
-
Collect the solid product by filtration and wash it with a small amount of cold water or a suitable solvent to remove impurities.
-
Dry the product under vacuum to obtain the final compound.
Reactivity and Applications in Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of indole-containing and other heterocyclic compounds. Its primary application lies in the Fischer indole synthesis.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Regioselectivity Considerations
The substitution pattern on the phenylhydrazine ring influences the regioselectivity of the Fischer indole synthesis. In the case of 5-Chloro-2-fluorophenylhydrazine, both substituents are electron-withdrawing. The cyclization step of the Fischer indole synthesis involves an electrophilic attack on the aromatic ring. The position of this attack is directed by the electronic nature of the substituents.
Generally, the cyclization occurs at the para-position relative to the hydrazine group if it is unsubstituted. In this molecule, the para-position (C6) is unsubstituted. The ortho-position (C3) is also a potential site for cyclization. The fluorine at the C2 position is a deactivating group, which may disfavor cyclization at the adjacent C3 position. The chlorine at the C5 position is also deactivating. Computational studies on similar systems have shown that electron-withdrawing groups can influence the stability of the intermediates, thereby directing the regioselectivity of the reaction.[5] The precise outcome will also depend on the reaction conditions and the nature of the carbonyl partner.
Application in the Synthesis of Bioactive Molecules
While specific examples in late-stage clinical trials or approved drugs are not abundant in the public domain, this intermediate is crucial for the synthesis of various indole-based scaffolds. For instance, it can be a precursor for the synthesis of substituted 9H-pyrido[3,4-b]indoles (β-carbolines), a class of compounds with a wide range of biological activities, including anti-cancer and neurological effects.[6] The synthesis of a 6-chloro-substituted β-carboline, for example, would logically start from 5-chloro-substituted phenylhydrazine.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.
Table 2: Key Analytical Data (Predicted and Representative)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons will appear as broad signals, and their chemical shift will be concentration and solvent-dependent. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons will be observed. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants (for C-F). |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClFN₂) and a characteristic isotopic pattern for the chlorine atom. Predicted m/z for [M+H]⁺ is 161.02764.[7] |
Safety and Handling
Substituted phenylhydrazine hydrochlorides are hazardous chemicals and should be handled with appropriate safety precautions.
-
Hazard Identification : This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Prolonged or repeated exposure can cause organ damage.[8]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Handling : Avoid creating dust. Use only in a chemical fume hood. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.[8]
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Conclusion
This compound is a versatile and important intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, with a focus on practical applications and safety, to support the work of scientists and professionals in the field of drug discovery.
References
- 1. This compound - 有机砌块 - 西典实验 [seedior.com]
- 2. cenmed.com [cenmed.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 9. 529512-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to (5-chloro-2-fluorophenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(5-chloro-2-fluorophenyl)hydrazine hydrochloride is a substituted arylhydrazine salt of significant interest in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it a highly valuable building block for introducing specific electronic and lipophilic properties into target molecules. This guide provides a comprehensive technical overview of this reagent, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic explanations, its primary application in the Fischer indole synthesis, and critical safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with the expert-level insights necessary to effectively and safely utilize this compound in their research endeavors.
Physicochemical Characterization and Structural Elucidation
(5-chloro-2-fluorophenyl)hydrazine hydrochloride serves as a crucial intermediate, primarily because the halogen substituents it carries are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom influences lipophilicity and electronic character, making this combination a powerful tool in lead optimization.[1][2]
Below is the chemical structure of (5-chloro-2-fluorophenyl)hydrazine hydrochloride, rendered to illustrate the spatial relationship of the key functional groups.
Caption: Chemical structure of (5-chloro-2-fluorophenyl)hydrazine hydrochloride.
The core quantitative properties of this compound are summarized in the table below for quick reference and experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 197.04 g/mol | [3] |
| Molecular Formula | C₆H₇Cl₂FN₂ (or C₆H₆ClFN₂·HCl) | [3][4] |
| CAS Number | 529512-80-9 | [4][5] |
| Appearance | Brown solid | [4] |
| Purity | ≥98% (typical commercial grade) | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |
| Free Base MW | 160.58 g/mol | [5][6] |
| Free Base Formula | C₆H₆ClFN₂ | [5][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of arylhydrazines from their corresponding anilines is a cornerstone of industrial and laboratory organic chemistry. The process universally follows a two-step sequence: diazotization of the primary amine followed by reduction of the resulting diazonium salt.[7][8][9] The hydrochloride salt form is preferred as it enhances the stability of the hydrazine, which can be sensitive to air and light.[10][11]
The following workflow diagram illustrates the high-level process.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from 5-Chloro-2-fluoroaniline
This protocol is designed as a self-validating system, where the physical states and color changes at each step provide confirmation of the reaction's progress.
Step 1: Diazotization of 5-Chloro-2-fluoroaniline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-chloro-2-fluoroaniline (1.0 eq) with concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Rationale: The aniline is protonated by the excess strong acid to form the anilinium salt, which is soluble and primed for reaction.
-
Cooling: Cool the stirred slurry to 0-5°C using an ice-salt bath. Maintaining this low temperature is critical .
-
Causality: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The low temperature ensures the salt remains in solution and minimizes decomposition pathways.
-
Reagent Addition: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel. Keep the internal temperature below 5°C throughout the addition.
-
Observation: The reaction mixture should remain a clear or slightly yellow solution. The completion of diazotization can be qualitatively checked by placing a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signaling the end of the reaction.
Step 2: Reduction of the Diazonium Salt
-
Reducing Agent Prep: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Rationale: Stannous chloride is a classic and effective reducing agent for diazonium salts. The reaction must be kept cold initially to control the exothermic reduction process.
-
Addition: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. A thick, white or off-white precipitate of the hydrazine hydrochloride salt complex will form.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reduction is complete.
Step 3: Isolation and Purification
-
Filtration: Isolate the crude solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold, dilute hydrochloric acid, followed by a minimal amount of cold water, and finally diethyl ether to aid in drying.
-
Rationale: Washing removes residual inorganic salts and starting materials. Using cold solvents minimizes loss of the desired product.
-
Purification (Recrystallization): For higher purity, dissolve the crude solid in a minimal amount of hot water or an ethanol/water mixture. If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.[8] Add concentrated hydrochloric acid to the hot filtrate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure hydrochloride salt.[8]
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to yield the final product.
Core Application: The Fischer Indole Synthesis
The paramount application of (5-chloro-2-fluorophenyl)hydrazine hydrochloride is as a precursor in the Fischer indole synthesis. This powerful reaction, discovered in 1883, remains a primary method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[12][13][14] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[12]
The general mechanism involves several key steps, as illustrated below.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Protocol: Synthesis of a 6-Chloro-4-fluoroindole Derivative
This protocol demonstrates the use of (5-chloro-2-fluorophenyl)hydrazine hydrochloride to synthesize a halogenated indole.
-
Hydrazone Formation: In a round-bottom flask, suspend (5-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.0 eq) in a solvent like ethanol or acetic acid.
-
Rationale: The acidic hydrochloride salt often catalyzes the initial condensation to the hydrazone. In some cases, a catalytic amount of additional acid (like acetic acid) is beneficial. The free base of the hydrazine, generated in situ, is the active nucleophile.
-
Reaction: Gently heat the mixture (e.g., to 50-80°C) and stir for 1-3 hours until hydrazone formation is complete, often monitored by TLC.
-
Indolization (Cyclization): Add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are effective, but simpler Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ can also be used.[12][14][15]
-
Rationale: The strong acid is required to protonate the enamine intermediate, which initiates the critical[5][5]-sigmatropic rearrangement—the heart of the Fischer synthesis.[12][15]
-
Heating: Heat the reaction mixture to a higher temperature (e.g., 80-120°C) for several hours. The optimal temperature and time depend on the specific substrates and acid catalyst used.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous slurry with a base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate the crude indole product.
-
Purification: Extract the crude product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final indole can be purified by column chromatography or recrystallization.
Safety, Handling, and Storage
Arylhydrazines and their salts are potent chemicals that demand careful handling. While a specific, comprehensive safety datasheet for (5-chloro-2-fluorophenyl)hydrazine hydrochloride is not widely available, the hazards can be reliably inferred from related compounds like phenylhydrazine hydrochloride and other fluorinated/chlorinated analogs.[10][11][16]
-
Toxicity: Phenylhydrazines are classified as toxic if swallowed, in contact with skin, or if inhaled. They are known skin and eye irritants and may cause allergic skin reactions.[10]
-
Chronic Hazards: Phenylhydrazine is considered a potential occupational carcinogen and is suspected of causing genetic defects.[10] Assume similar hazards for its derivatives.
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][16][17]
-
Avoid creating dust.[16] Do not breathe dust, fumes, or vapors.[10]
-
-
Storage:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity and environmental hazards, it must be handled as hazardous waste.[10][16]
Conclusion
(5-chloro-2-fluorophenyl)hydrazine hydrochloride is a specialized chemical reagent with a well-defined role in synthetic and medicinal chemistry. Its value lies in its function as a robust precursor for the Fischer indole synthesis, enabling the strategic introduction of chlorine and fluorine atoms into complex molecular scaffolds. Understanding its physicochemical properties, mastering its synthesis, and adhering strictly to safety protocols are essential for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. 529512-80-9 CAS MSDS (5-Chloro-2-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 396074-99-0|(5-Chloro-2-fluorophenyl)hydrazine|BLD Pharm [bldpharm.com]
- 6. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. riccachemical.com [riccachemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of 5-Chloro-2-fluorophenylhydrazine hydrochloride: An Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
This guide provides a detailed technical overview of the hypothesized mechanism of action for 5-Chloro-2-fluorophenylhydrazine hydrochloride. Based on extensive research of analogous hydrazine-containing compounds, this document outlines its presumed role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation. This whitepaper is intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Indoleamine 2,3-dioxygenase 1 (IDO1) in Disease
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in the catabolism of the essential amino acid L-tryptophan, catalyzing its conversion to N-formylkynurenine.[1][2] This is the first and rate-limiting step of the kynurenine pathway.[1][2] IDO1 is not typically expressed in healthy tissues but is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), during inflammatory responses and tumorigenesis.[3]
The physiological function of IDO1 is to suppress potentially harmful inflammatory processes and promote immune tolerance.[3] However, many tumors exploit this mechanism to evade the host's immune system.[3][4] By overexpressing IDO1, cancer cells create an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of kynurenine and its metabolites.[4] This dual effect has profound consequences for anti-tumor immunity:
-
Tryptophan Depletion: The scarcity of this essential amino acid inhibits the proliferation and function of effector T-cells and Natural Killer (NK) cells.[3]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T-cells and promote the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]
This immunosuppressive shield allows tumors to grow unchecked by the immune system. Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology, particularly in combination with other immunotherapies like checkpoint inhibitors.[4][5]
Proposed Mechanism of Action: Inhibition of IDO1 by this compound
While direct studies on this compound are not extensively available in peer-reviewed literature, its structural features, particularly the phenylhydrazine moiety, strongly suggest its activity as an IDO1 inhibitor. Research on similar hydrazine derivatives has shown potent inhibition of IDO1.[6][7][8]
The proposed mechanism of action centers on the interaction of the hydrazine group with the heme iron at the active site of the IDO1 enzyme.[8] IDO1 is a heme-containing enzyme, and the catalytic cycle involves the binding of both L-tryptophan and molecular oxygen to the heme iron. It is hypothesized that 5-Chloro-2-fluorophenylhydrazine acts as a competitive inhibitor, binding to the heme iron and preventing the binding of the natural substrate, L-tryptophan, and subsequent catalysis.
The substituted phenyl ring of 5-Chloro-2-fluorophenylhydrazine likely occupies the hydrophobic active site pocket of IDO1, further stabilizing the interaction.[8] The chloro and fluoro substituents may influence the compound's binding affinity and electronic properties, potentially enhancing its inhibitory potency compared to unsubstituted phenylhydrazine.
The following diagram illustrates the proposed signaling pathway of IDO1-mediated immune suppression and its inhibition.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine hydrochloride: A Key Building Block in Modern Pharmaceutical Synthesis
This guide offers a comprehensive technical overview of 5-Chloro-2-fluorophenylhydrazine hydrochloride, a pivotal reagent in the synthesis of complex heterocyclic molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's historical context, detailed synthesis, physicochemical characterization, and its critical role in the construction of pharmacologically active indole scaffolds.
The Strategic Importance of Halogenated Phenylhydrazines in Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[3][4] Chlorine can also influence a molecule's lipophilicity and electronic character, contributing to improved therapeutic profiles.[5]
The history of medicinal chemistry is rich with examples of how halogenation has transformed lead compounds into successful drugs.[6][7] In this context, polysubstituted aromatic building blocks like this compound are of significant interest. The specific substitution pattern of this molecule is not arbitrary; the ortho-fluoro and para-chloro substituents provide a unique electronic and steric profile that influences the reactivity of the hydrazine moiety, making it a valuable precursor for targeted drug synthesis. While the specific discovery of this particular molecule is not prominently documented, its utility arises from the broader development of halogenated intermediates for use in reactions like the Fischer indole synthesis.[8][9]
Synthesis of this compound
The most common and industrially scalable synthesis of this compound starts with the readily available 5-chloro-2-fluoroaniline. The process involves a two-step sequence: diazotization followed by reduction.
Synthetic Pathway Overview
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of phenylhydrazines.[10]
Materials:
-
5-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-fluoroaniline. Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated hydrochloric acid with stirring to form the hydrochloride salt slurry.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C. Add this cold sodium nitrite solution dropwise to the stirred amine salt slurry, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. After the addition is complete, continue stirring for 30 minutes at the same temperature.
-
Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath to below 10 °C. Slowly add the cold diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.
-
Isolation: After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to warm to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold deionized water, followed by a cold organic solvent like isopropanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Rationale for Experimental Choices
-
Low Temperature for Diazotization: Diazonium salts are highly reactive and unstable at elevated temperatures. Maintaining the temperature at 0-5 °C is crucial to prevent decomposition and the formation of unwanted byproducts.
-
Stannous Chloride as Reductant: Stannous chloride is a cost-effective and reliable reducing agent for the conversion of diazonium salts to hydrazines under acidic conditions.
-
Acidic Medium: The use of concentrated hydrochloric acid is essential for the formation of the diazonium salt and provides the acidic medium required for the stannous chloride reduction. The final product is conveniently isolated as its more stable hydrochloride salt.
Physicochemical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 529512-80-9 |
| Molecular Formula | C₆H₇Cl₂FN₂ |
| Molecular Weight | 197.04 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | Typically in the range of 215-225 °C (with decomposition) |
| Solubility | Soluble in water and lower alcohols. |
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The hydrazine protons (NH and NH₂) would appear as broad singlets at lower field (approx. 8.5-10.5 ppm).
-
¹³C NMR (in DMSO-d₆): Six distinct signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the fluorine atom will show a large coupling constant (¹JC-F).
-
IR (KBr Pellet, cm⁻¹): Characteristic peaks would include N-H stretching (3200-3400), aromatic C-H stretching (~3100), C=C aromatic ring stretching (~1600, 1500), C-F stretching (~1250), and C-Cl stretching (700-800).[15]
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern for the two chlorine atoms. Fragmentation would likely involve the loss of the hydrazine moiety.
Core Application: The Fischer Indole Synthesis
The primary and most significant application of this compound is as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and is widely used in the pharmaceutical industry to construct the indole nucleus.[8][9][16][17]
Mechanism of the Fischer Indole Synthesis
Figure 2: Generalized mechanism of the Fischer indole synthesis.
Application in Pharmaceutical Synthesis
The indole core is a privileged scaffold found in numerous approved drugs.[18] The use of this compound allows for the synthesis of 6-chloro-4-fluoro-substituted indoles, which are precursors to a variety of biologically active molecules, including kinase inhibitors and central nervous system agents.
Exemplary Protocol: Synthesis of a Substituted Indole
-
Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable ketone (1.1 eq) in a solvent such as ethanol or acetic acid. Add a catalytic amount of acid (if not already in acidic media) and heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.
-
Indolization: After cooling, the solvent can be removed, and a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent is added. The mixture is then heated to 80-120 °C for several hours until the cyclization is complete (as monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice and neutralizing with a suitable base (e.g., aqueous NaOH or NH₄OH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted indole.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.
-
Toxicology: The compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It is crucial to consult the Safety Data Sheet (SDS) for comprehensive toxicity information before use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its synthesis from readily available starting materials and its utility in the robust Fischer indole synthesis make it an invaluable tool for the creation of complex, halogenated indole derivatives. A thorough understanding of its synthesis, characterization, and reaction mechanisms is essential for its effective and safe application in the development of novel therapeutics.
References
- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History of Medicinal Chemistry | PPTX [slideshare.net]
- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]
- 15. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]
Spectroscopic Profile of 5-Chloro-2-fluorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS No. 529512-80-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data, spectral information from analogous compounds, and fundamental principles of spectroscopic interpretation to offer a detailed projection of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro and fluoro substituents on the phenyl ring, make it a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients.
This guide provides an in-depth discussion of the expected spectroscopic data for this compound, structured to provide both theoretical understanding and practical insights for laboratory professionals.
Molecular Structure and Key Features for Spectroscopic Analysis
The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The key features influencing its spectra are:
-
Aromatic Ring: The benzene ring will exhibit characteristic signals in both NMR and IR spectroscopy. The substitution pattern (1,2,4-trisubstituted) will dictate the coupling patterns observed in ¹H NMR.
-
Hydrazinium Group (-NHNH₃⁺): The presence of the protonated hydrazine moiety will be evident in the ¹H NMR spectrum as exchangeable protons and will influence the IR spectrum with characteristic N-H stretching and bending vibrations.
-
Halogen Substituents (Cl and F): The electronegativity and position of the chlorine and fluorine atoms will induce significant shifts in the ¹H and ¹³C NMR spectra. The fluorine atom will also introduce characteristic C-F coupling in the ¹³C NMR spectrum.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds and established principles of NMR theory.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the protonated hydrazine group.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H3 | 7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| Ar-H4 | 7.0 - 7.2 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 8-9 |
| Ar-H6 | 6.9 - 7.1 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 1-2 |
| -NHNH₃⁺ | 8.0 - 10.0 | br s | - |
Causality behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and allows for the observation of exchangeable N-H protons. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of complex coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached atoms, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JCF).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C1 | 145 - 150 | d, J ≈ 10-15 |
| C2 | 150 - 155 | d, ¹J ≈ 240-250 |
| C3 | 115 - 120 | d, J ≈ 20-25 |
| C4 | 125 - 130 | d, J ≈ 5-10 |
| C5 | 120 - 125 | s |
| C6 | 110 - 115 | d, J ≈ 3-5 |
Trustworthiness of the Protocol: To ensure the reliability of the obtained data, the spectrometer should be properly calibrated. The use of a standard acquisition protocol with a sufficient number of scans is necessary to obtain a good signal-to-noise ratio. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although in this case, it would primarily help in confirming the aromatic CH signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-N, C=C, C-F, and C-Cl bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H stretch | Hydrazinium (-NHNH₃⁺) |
| 1600 - 1550 | N-H bend | Hydrazinium (-NHNH₃⁺) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1150 | C-N stretch | Aryl-N |
| 1200 - 1000 | C-F stretch | Aryl-F |
| 800 - 600 | C-Cl stretch | Aryl-Cl |
Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a solid, is typically prepared as a KBr (potassium bromide) pellet or by using the Attenuated Total Reflectance (ATR) technique. The ATR method is often preferred due to its simplicity and the minimal sample preparation required.
Caption: General workflow for acquiring an IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrometry Data (ESI+):
The PubChem database provides predicted m/z values for various adducts of the free base (C₆H₆ClFN₂).[1] The hydrochloride salt in solution would likely show the protonated molecule of the free base.
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₇ClFN₂]⁺ | 161.0276 |
| [M+Na]⁺ | [C₆H₆ClFN₂Na]⁺ | 183.0095 |
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as NH₃, N₂H₄, and HCl (from the salt). The aromatic ring would be relatively stable, and fragmentation pathways involving the cleavage of the phenyl ring would be less common under soft ionization conditions like ESI.
Conclusion
References
Methodological & Application
Synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride from 2-fluoro-5-chloroaniline
An Application Note for the
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the diazotization of 2-fluoro-5-chloroaniline, followed by an in-situ reduction of the resulting diazonium salt using stannous chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step methodology, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Background
This compound is a valuable building block in organic synthesis. Its structural motifs are incorporated into a variety of biologically active molecules. The synthetic route from the readily available 2-fluoro-5-chloroaniline is efficient and scalable, proceeding through a classical aromatic amine transformation pathway.
The synthesis involves two fundamental reactions of aromatic chemistry:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt. This reaction is conducted in a strong acidic medium (hydrochloric acid) with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HNO₂), in situ. The resulting diazonium salt is highly reactive and is typically used immediately without isolation.[1][2]
-
Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative.[3] While several reducing agents can be employed, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a well-established and reliable method for this transformation, providing good yields of the target hydrazine.[4]
This document provides a robust protocol that has been optimized for yield, purity, and operational safety.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Step 1: Diazotization of 2-fluoro-5-chloroaniline
Caption: 2-fluoro-5-chloroaniline reacts with sodium nitrite in hydrochloric acid to form 5-chloro-2-fluorobenzene diazonium chloride.
Step 2: Reduction of the Diazonium Salt
Caption: The intermediate diazonium salt is reduced by stannous chloride to yield the final product, this compound.
Mechanistic Insights
-
Diazotization: The reaction is initiated by the protonation of sodium nitrite by hydrochloric acid to form nitrous acid. The primary amine of 2-fluoro-5-chloroaniline then acts as a nucleophile, attacking the nitrous acid, which leads to a series of proton transfer and dehydration steps to form the stable aryl diazonium ion. Maintaining a low temperature (0–5 °C) is critical to prevent the diazonium salt from decomposing into a phenol or engaging in unwanted coupling reactions.[1]
-
Reduction: Stannous chloride (SnCl₂) is a two-electron reducing agent. In the highly acidic environment, it reduces the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂). The reaction proceeds through a series of single-electron transfers, with the tin(II) being oxidized to tin(IV). The final product precipitates from the acidic solution as its hydrochloride salt.
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. All operations must be conducted within a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Grade |
| 2-fluoro-5-chloroaniline | 2106-05-0 | 145.56 g/mol | >98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | ACS Reagent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 g/mol | >98% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% aqueous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Type II |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Thermometer with adapter
-
100 mL pressure-equalizing dropping funnel
-
Ice-salt bath
-
1 L beaker
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-fluorophenylhydrazine HCl.
Step-by-Step Procedure
Part A: Diazotization
-
Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and a dropping funnel.
-
In the flask, combine 2-fluoro-5-chloroaniline (14.5 g, 0.1 mol) with concentrated hydrochloric acid (40 mL). Stir to form a slurry.
-
Add 40 mL of deionized water. Stir until a clear solution or a fine suspension is obtained.
-
Immerse the flask in an ice-salt bath and cool the contents to 0–5 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 25 mL of deionized water and cool the solution in an ice bath.
-
Fill the dropping funnel with the cold sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over approximately 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture at 0–5 °C throughout the addition. A brownish-red gas (NO₂) may be observed if the temperature rises too high, indicating decomposition.
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution at 0–5 °C for an additional 30 minutes. This solution must be used immediately in the next step.
Part B: Reduction and Isolation
-
In a 1 L beaker, prepare the reducing solution by carefully dissolving stannous chloride dihydrate (50.8 g, 0.225 mol) in concentrated hydrochloric acid (90 mL). This dissolution is exothermic; cool the mixture in an ice bath to below 10 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cold stannous chloride solution. The addition should be controlled to keep the temperature of the reduction mixture below 10 °C.
-
Upon addition, a thick precipitate of the hydrazine hydrochloride salt will begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual tin salts and acid.
-
Dry the product under vacuum at 40–50 °C until a constant weight is achieved. The final product is this compound.
Data, Results, and Characterization
| Parameter | Value |
| Molecular Formula | C₆H₇Cl₂FN₂ |
| Molecular Weight | 197.04 g/mol [5] |
| Appearance | Off-white to pale tan crystalline solid |
| Theoretical Yield | 19.7 g (based on 0.1 mol starting material) |
| Typical Experimental Yield | 80-90% |
| Melting Point | ~210-215 °C (decomposes) |
| Purity (by HPLC) | >98% |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Peaks corresponding to aromatic protons and the hydrazine protons (-NHNH₃⁺).
-
¹³C NMR (DMSO-d₆): Peaks corresponding to the six aromatic carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C-F stretching, and C-Cl stretching.
Safety and Hazard Management
This synthesis involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before beginning the procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
2-fluoro-5-chloroaniline: Toxic upon inhalation, ingestion, and skin contact.
-
Sodium Nitrite: Strong oxidizer.[6] Contact with combustible materials may cause fire.[7] It is highly toxic if swallowed.[6]
-
Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage.
-
Stannous Chloride: Corrosive and can cause skin sensitization.[8][9]
-
Aryl Diazonium Salts: NEVER isolate the diazonium salt in a dry state, as it is shock-sensitive and potentially explosive. The protocol is designed for its immediate in-situ consumption.
-
-
Waste Disposal:
-
Quench any residual sodium nitrite with a solution of sulfamic acid before disposal.
-
Neutralize acidic filtrates carefully with a base such as sodium bicarbonate or sodium hydroxide.
-
Tin-containing waste must be collected and disposed of as hazardous heavy metal waste according to institutional and local regulations.
-
Troubleshooting and Field Insights
| Issue | Probable Cause | Solution |
| Low Yield | Diazonium salt decomposition (temperature too high). | Ensure strict temperature control (<5 °C) during diazotization. Use an efficient ice-salt bath and slow addition of NaNO₂. |
| Incomplete reaction. | Ensure adequate stirring time after each step. Verify the quality and stoichiometry of reagents. | |
| Dark, Oily Product | Formation of azo-coupling side products or oxidation. | Maintain low temperatures. Ensure the diazonium salt is added to the reducing agent (not vice-versa) to keep the diazonium concentration low. |
| Reaction stalls; no precipitate | Incorrect pH or insufficient reducing agent. | Verify the concentration of the HCl used. Ensure the correct amount of stannous chloride is added. |
| Difficult Filtration | Product is too fine or amorphous. | Allow the mixture to stir longer in the ice bath to promote crystal growth before filtration. |
Conclusion
The protocol described in this application note provides a reliable and high-yield method for synthesizing this compound. By adhering to the detailed steps and paying close attention to critical parameters such as temperature control and reagent stoichiometry, researchers can confidently produce this important chemical intermediate with high purity. The emphasis on safety and mechanistic understanding ensures that the procedure can be performed both effectively and safely in a laboratory setting.
References
- 1. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 5. 529512-80-9 | (5-chloro-2-fluorophenyl)hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. fishersci.com [fishersci.com]
- 8. isnap.nd.edu [isnap.nd.edu]
- 9. technopharmchem.com [technopharmchem.com]
Application Notes & Protocols: Strategic Use of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Advanced Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus.[1][2] This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][3][4] The strategic introduction of substituents onto the starting phenylhydrazine allows for the synthesis of highly functionalized indoles with tailored physicochemical and pharmacological properties.
This guide focuses on the application of 5-Chloro-2-fluorophenylhydrazine hydrochloride , a key building block for producing indoles bearing specific halogenation patterns that are highly sought after in modern drug discovery. The presence of both chloro and fluoro substituents significantly influences the reactivity of the precursor and imparts unique properties to the final indole product, such as enhanced metabolic stability and target binding affinity.[5][6][7] We will explore the mechanistic nuances, provide a detailed experimental protocol, and discuss the applications of the resulting 4-fluoro-7-chloroindole scaffold in the development of therapeutic agents.
Mechanistic Insights: The Role of Electron-Withdrawing Substituents
The Fischer indole synthesis proceeds through a well-established mechanism involving the acid-catalyzed rearrangement of a phenylhydrazone intermediate.[8][9][10] Understanding this pathway is critical to appreciating the specific conditions required when using this compound.
The core mechanism unfolds in several key stages:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is typically acid-catalyzed.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[2]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, rate-determining step of the synthesis.[2] Under acidic conditions, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.
-
Rearomatization & Cyclization: The intermediate diimine rapidly rearomatizes. Subsequent intramolecular attack by the newly formed amino group onto the imine carbon results in a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[9]
The Influence of Chloro and Fluoro Groups:
The chlorine and fluorine atoms on the phenylhydrazine ring are both electron-withdrawing groups (EWGs). Their presence reduces the electron density of the aromatic ring, which has a profound impact on the reaction.[1]
-
Reactivity: The electron-deficient nature of the substituted ring disfavors the key[2][2]-sigmatropic rearrangement, which involves an attack from the aromatic ring onto the enamine's double bond.[11] Consequently, reactions involving phenylhydrazines with EWGs often require more forcing conditions, such as stronger acids (e.g., polyphosphoric acid, Eaton's reagent) or higher temperatures, compared to those with electron-donating groups.[1][12]
-
Regiochemistry: The substitution pattern on the starting hydrazine dictates the final placement of the substituents on the indole product. Starting with 5-Chloro-2-fluorophenylhydrazine will unequivocally yield an indole with a chlorine atom at the 7-position and a fluorine atom at the 4-position.
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Application Protocol: Synthesis of 4-Fluoro-7-chloro-2,3-dimethyl-1H-indole
This protocol details a representative one-pot synthesis using this compound and 2-butanone as the carbonyl partner.[3][9]
Materials and Reagents:
-
This compound
-
2-Butanone (Methyl Ethyl Ketone)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (Absolute)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC apparatus
Experimental Workflow:
Caption: Figure 2: Experimental Workflow for Synthesis.
Step-by-Step Procedure:
-
Hydrazone Formation (In Situ):
-
To a round-bottom flask, add this compound (1.0 eq) and 2-butanone (1.1 eq).
-
Add absolute ethanol as the solvent (approx. 10 mL per gram of hydrazine).
-
Stir the mixture and heat to reflux for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
After hydrazone formation is complete, cool the flask and remove the ethanol under reduced pressure.
-
To the resulting residue, carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the starting hydrazine). Note: PPA is highly viscous; heating gently may be required for transfer.
-
Heat the reaction mixture with vigorous stirring to 100-120°C for 2-4 hours. Monitor the reaction by TLC until the hydrazone spot has been consumed.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto a beaker of crushed ice and water with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude residue should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-fluoro-7-chloro-2,3-dimethyl-1H-indole.[13]
-
Applications in Drug Discovery and Medicinal Chemistry
The 4-fluoro-7-chloroindole scaffold synthesized from this precursor is of significant interest to drug development professionals. Halogenation is a proven strategy for optimizing drug candidates.
-
Oncology: The indole core is central to many kinase inhibitors.[5] The 5-chloro-indole moiety, in particular, has been identified as a key pharmacophore in compounds targeting signaling pathways frequently dysregulated in cancer, such as the EGFR and BRAF kinase pathways.[14][15] The additional fluorine atom at the 4-position can further enhance binding affinity and improve pharmacokinetic properties.
-
Neuroscience: The β-carboline structure (pyrido[3,4-b]indole), which can be synthesized via a Fischer reaction between a substituted phenylhydrazine and a piperidinone derivative, is a core component of molecules targeting the central nervous system.[16] These scaffolds are investigated for their potential in treating neurodegenerative diseases and other neurological disorders.[16]
-
Antiviral Agents: Fluorinated indoles have shown significant potential as antiviral agents.[6] Studies have demonstrated that 5-fluoroindole derivatives can exhibit potent activity against various viruses. The combined electronic effects of chlorine and fluorine in the 4-fluoro-7-chloroindole structure make it an attractive scaffold for novel antiviral drug design.
Illustrative Data: Conditions for Fischer Synthesis with EWG-Substituted Hydrazines
The following table summarizes typical conditions and outcomes for Fischer indole syntheses involving phenylhydrazines bearing electron-withdrawing groups (EWGs), providing a general reference for experimental design.
| Carbonyl Partner | Phenylhydrazine Substituent | Acid Catalyst | Temperature (°C) | Typical Yield (%) |
| Cyclohexanone | 4-Nitrophenylhydrazine | PPA | 100 | 60-75 |
| Acetone | 4-Chlorophenylhydrazine | ZnCl₂ | 150 | 70-85 |
| Propiophenone | 2,4-Dichlorophenylhydrazine | H₂SO₄/AcOH | 110 | 55-70 |
| 2-Butanone | 5-Chloro-2-fluorophenylhydrazine | PPA | 110 | 50-65 (Expected) |
Conclusion
This compound is a highly valuable and strategic reagent for the synthesis of 4-fluoro-7-chloro-substituted indoles via the Fischer indole synthesis. While its electron-withdrawing substituents necessitate more robust reaction conditions, they yield a product scaffold with significant potential in medicinal chemistry. The unique halogenation pattern offers a powerful tool for modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates, particularly in oncology and virology. The protocol and insights provided herein serve as a practical guide for researchers aiming to leverage this versatile building block in their drug discovery and development programs.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 5-Chloro-2-fluorophenylhydrazine hydrochloride in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Chloro-2-fluorophenylhydrazine hydrochloride, a critical intermediate in modern pharmaceutical development. The document elucidates its primary application in the synthesis of substituted indoles via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. Detailed, field-proven protocols for the preparation of the intermediate itself and its subsequent conversion to a key indole scaffold are provided. The causality behind experimental choices, safety protocols, and the significance of the resulting fluorinated indole derivatives in drug discovery are discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The strategic incorporation of halogen atoms, particularly fluorine, into the indole ring can dramatically enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby enhancing bioavailability.[2][3]
This compound serves as a high-value starting material for introducing a specific fluorine and chlorine substitution pattern onto the indole ring. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4] This reaction provides a direct pathway to 6-chloro-4-fluoroindole derivatives, which are key building blocks in the synthesis of a variety of bioactive compounds being investigated for therapeutic use.[2]
Synthesis of the Intermediate: this compound
The reliable synthesis of the title intermediate is paramount for downstream applications. The most common and industrially scalable method proceeds from the corresponding aniline, 5-chloro-2-fluoroaniline, via a two-step diazotization and reduction sequence.
Mechanistic Rationale
The synthesis hinges on two classical transformations of aromatic amines:
-
Diazotization: The primary amine of 5-chloro-2-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or stannous chloride in an acidic medium. The reaction proceeds via the formation of a diazonium sulfonate intermediate, which is subsequently hydrolyzed and reduced to the hydrazine. The final product is then precipitated and isolated as its hydrochloride salt to improve stability and ease of handling.[5][6]
Visualization of the Synthesis Pathway
Caption: Synthesis workflow for 5-Chloro-2-fluorophenylhydrazine HCl.
Detailed Laboratory Protocol
Materials:
-
5-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Protocol:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-chloro-2-fluoroaniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C. d. In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water. e. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Reduction: a. In a separate, larger flask, prepare a solution of the reducing agent. For stannous chloride, dissolve SnCl₂·2H₂O (2.5 eq) in concentrated HCl. For sodium sulfite, prepare an aqueous solution. b. Cool the reducing solution to 0 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the reducing solution dropwise with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. d. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Isolation and Purification: a. Cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt. b. Collect the precipitate by vacuum filtration. c. Wash the filter cake with a small amount of cold, dilute HCl, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities. d. Dry the resulting white to off-white solid under vacuum to yield this compound.
Application: Fischer Indole Synthesis of 6-Chloro-4-fluoroindole
The primary value of this compound is realized in its conversion to 6-chloro-4-fluoroindole. This transformation is a classic example of the Fischer indole synthesis.
Mechanistic Rationale
The Fischer indole synthesis is a complex, acid-catalyzed reaction that can be broken down into several key steps:[7][8][9]
-
Hydrazone Formation: The phenylhydrazine reacts with an aldehyde or ketone (in this example, we will consider a generic ketone) to form a phenylhydrazone. This is a condensation reaction where a molecule of water is eliminated.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the key rearrangement.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement (similar to a Claisen rearrangement). This is the key bond-forming step that breaks the N-N bond and forms a new C-C bond, establishing the core structure of the indole.
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-like amino group then attacks the imine carbon in an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia (or an amine), which drives the reaction towards the formation of the stable, aromatic indole ring.[7][9]
The substitution pattern of the starting hydrazine dictates the final product. The 2-fluoro substituent directs the cyclization, and the 5-chloro substituent remains on the benzene portion of the indole ring, resulting in 6-chloro-4-fluoroindole.
Visualization of the Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis workflow.
Detailed Laboratory Protocol
Materials:
-
This compound (1.0 eq)
-
A suitable ketone or aldehyde (e.g., pyruvic acid, acetone) (1.1 eq)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), glacial acetic acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Protocol:
-
Reaction Setup: a. To a round-bottom flask, add this compound (1.0 eq) and the chosen carbonyl compound (1.1 eq). b. Add the solvent (e.g., glacial acetic acid). c. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the hydrazone.
-
Cyclization: a. Add the acid catalyst. If using PPA, it can serve as both catalyst and solvent. If using acetic acid, a stronger acid like H₂SO₄ can be added catalytically, or a Lewis acid like ZnCl₂ can be used.[4] b. Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 2-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice. b. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. c. Extract the product into an organic solvent, such as ethyl acetate (3x volumes). d. Combine the organic layers, wash with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude 6-chloro-4-fluoroindole derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Summary and Considerations
| Parameter | Synthesis of Intermediate | Fischer Indole Synthesis |
| Key Reagents | 5-chloro-2-fluoroaniline, NaNO₂, HCl, SnCl₂ | 5-Chloro-2-fluorophenylhydrazine HCl, Carbonyl, Acid Catalyst |
| Typical Solvents | Water, HCl (aq) | Acetic Acid, Ethanol, Toluene |
| Temperature Range | 0-10 °C (Diazotization), RT (Reduction) | 80-120 °C |
| Reaction Time | 3-5 hours | 2-6 hours |
| Typical Yields | 75-90% | 60-85% (substrate dependent) |
| Key Considerations | Strict temperature control during diazotization is critical. | Choice of acid catalyst and carbonyl partner affects yield and purity. Anhydrous conditions are often preferred. |
Safety and Handling
This compound and its precursors are hazardous chemicals that must be handled with appropriate personal protective equipment (PPE).
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[10][11]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May be a suspected carcinogen based on data from related compounds.[10]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) for the specific reagents being used before commencing any experimental work.
Conclusion
This compound is a specialized but highly valuable intermediate for the synthesis of 6-chloro-4-fluoroindole scaffolds. The Fischer indole synthesis provides a direct and powerful method for this transformation. The resulting fluorinated indoles are of significant interest to the pharmaceutical industry due to the favorable properties imparted by the fluorine atom. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis of these important pharmaceutical building blocks.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 7. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles via Reaction of 5-Chloro-2-fluorophenylhydrazine hydrochloride with Ketones
Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity has made it a focal point of medicinal chemistry for decades.[2][3] Among the vast array of indole derivatives, those bearing halogen substituents are of particular strategic importance. The presence of chlorine and fluorine atoms, as in the indoles derived from 5-Chloro-2-fluorophenylhydrazine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional vectors for drug-receptor interactions, thereby fine-tuning the therapeutic profile of a lead compound.[4]
The Fischer indole synthesis, a robust and venerable reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[2][5] This powerful acid-catalyzed reaction, which condenses an arylhydrazine with an aldehyde or ketone, provides a direct and versatile route to a wide range of substituted indoles.[6][7] This guide provides a detailed exploration of the application of the Fischer indole synthesis using 5-Chloro-2-fluorophenylhydrazine hydrochloride and various ketones, offering researchers a comprehensive resource for the synthesis of medicinally relevant 6-chloro-4-fluoroindole derivatives.
Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[8] Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions. The presence of electron-withdrawing groups (EWG), such as the chloro and fluoro substituents on the phenylhydrazine ring, can influence the kinetics of these steps, often necessitating more forcing conditions.[9][10]
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of 5-Chloro-2-fluorophenylhydrazine with a ketone to form the corresponding phenylhydrazone. This is a reversible reaction, typically driven forward by the removal of water.[5][6]
-
Tautomerization: The phenylhydrazone undergoes acid-catalyzed tautomerization to its enamine isomer, the 'ene-hydrazine'. This step is crucial for enabling the subsequent sigmatropic rearrangement.[2][8]
-
[9][9]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a key[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is often the rate-determining step and results in the formation of a di-imine intermediate, transiently disrupting the aromaticity of the benzene ring.[5][6] The electronic nature of the substituents on the aryl ring plays a significant role here; EWGs can hinder this step.[9][10]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly tautomerizes to regain aromaticity, forming a new aniline derivative. An intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon then forges the five-membered pyrrole ring.[8][10]
-
Ammonia Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under acidic conditions, leading to the final, energetically favorable aromatic indole product.[2][6]
Mechanistic Pathway Diagram
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Reagent Handling: Phenylhydrazine derivatives are toxic and potential carcinogens.[12][13] Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[11]
-
Acid Catalysts: Strong acids like polyphosphoric acid (PPA) and sulfuric acid are corrosive. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol 1: One-Pot Synthesis of 6-Chloro-4-fluoro-2,3-dimethylindole from Acetone
This protocol details a common one-pot procedure where the hydrazone is formed in situ and immediately cyclized.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid (as solvent) or Ethanol with a catalytic amount of strong acid (e.g., H₂SO₄)
-
Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂) (Optional, but often recommended)[6][14]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Saturated sodium bicarbonate solution (aq)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Ketone Addition: Add glacial acetic acid to the flask to dissolve the starting material.[9] Then, add acetone (1.2 eq) to the mixture.
-
Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone.[9] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization (Cyclization): Add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or 1.0-2.0 eq of ZnCl₂). Heat the reaction mixture to reflux (typically 80-110 °C).[15] The reaction time can vary from 2 to 24 hours. Monitor the consumption of the hydrazone intermediate by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-water bath. This may cause the crude product to precipitate.[15]
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture three times with an organic solvent like ethyl acetate or dichloromethane.[9]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
-
Purification: The crude residue is typically a dark oil or solid. Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[15][16] Recrystallization can also be an effective purification method for solid products.[15][17]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Fischer indole synthesis.
Data Presentation and Characterization
The successful synthesis of the target indole must be confirmed through rigorous analytical characterization.
Typical Reaction Parameters and Expected Outcomes
The choice of ketone and reaction conditions will significantly impact the yield and purity of the final product. The table below provides a hypothetical summary based on established principles of the Fischer indole synthesis.
| Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Acetone | ZnCl₂ | Acetic Acid | 110 | 4-8 | 6-Chloro-4-fluoro-2-methylindole |
| Cyclohexanone | PPA | Toluene | 110 | 2-6 | 8-Chloro-6-fluoro-1,2,3,4-tetrahydrocarbazole |
| 3-Pentanone | H₂SO₄ | Ethanol | 80 | 6-12 | 6-Chloro-2-ethyl-4-fluoro-3-methylindole |
| Acetophenone | PPA | Xylene | 140 | 12-24 | 6-Chloro-4-fluoro-2-phenylindole |
Note: These are illustrative examples. Optimization is required for each specific substrate.
Analytical Characterization
The structure and purity of the synthesized indoles should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the indole ring structure and the substitution pattern. The characteristic N-H proton of the indole typically appears as a broad singlet downfield in the ¹H NMR spectrum.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch (typically around 3400-3100 cm⁻¹) and aromatic C-H and C=C stretches.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the crude and purified product.[15]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a stronger acid catalyst (e.g., polyphosphoric acid) or a higher boiling point solvent to increase the reaction temperature. The electron-withdrawing nature of the substituents may require more forcing conditions.[5][7] Ensure the ketone is not sterically hindered and that the hydrazone formation step has gone to completion before heating.
-
Product Decomposition: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or degradation, which often manifests as a dark, tarry crude product.[7] Minimize reaction time once the starting material is consumed. Consider using a milder catalyst or deactivating silica gel with triethylamine during chromatography for acid-sensitive products.[15]
-
Purification Challenges: The crude product may contain unreacted hydrazine, ketone, and various byproducts. An initial acid-base wash during work-up can help remove some of these impurities.[15] Careful column chromatography is often necessary to isolate the pure indole.[16]
Conclusion
The Fischer indole synthesis is a powerful and adaptable method for creating complex indole structures from readily available starting materials. When applied to this compound, it provides a direct pathway to 6-chloro-4-fluoroindoles, a class of compounds with high potential in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively leverage this classic reaction to synthesize novel and valuable molecules.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Phenylhydrazines
5-Chloro-2-fluorophenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, primarily valued for its role as a precursor to complex heterocyclic structures. Its utility is most pronounced in the synthesis of halogenated indoles, a scaffold of immense interest in medicinal chemistry and materials science. The indole core is a privileged structure found in numerous pharmaceuticals and bioactive natural products.[1][2] The presence of both chloro and fluoro substituents on the phenylhydrazine ring provides chemists with strategic handles to modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making this reagent particularly valuable in drug discovery programs.
This document serves as a comprehensive guide to the application of this compound, with a primary focus on the Fischer indole synthesis. It provides not only detailed, field-proven protocols but also delves into the mechanistic causality behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.
Reagent Profile and Safety Mandates
Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 529512-80-9[3] |
| Molecular Formula | C₆H₇Cl₂FN₂[3] |
| Molecular Weight | 197.04 g/mol [3] |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, ethanol, and methanol |
Critical Safety and Handling Protocols
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a face shield.[4][5] For operations that may generate dust, a NIOSH-approved respirator is required.
-
Handling and Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It is sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]
-
Spill Management: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material without creating dust and place it in a labeled container for disposal.[5] Do not allow the chemical to enter drains or waterways.[4]
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations at an approved waste disposal plant.[7]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is the most prominent application of this compound. Discovered in 1883 by Emil Fischer, this reaction remains one of the most reliable methods for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][8]
The Underlying Mechanism: A Step-by-Step Analysis
The reaction proceeds through a well-established, multi-step pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[8][9][10]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 5-Chloro-2-fluorophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes an electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[12][13]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming a five-membered ring aminal.
-
Ammonia Elimination: Finally, under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.[9][10]
Expertise in Action: Causality of Experimental Choices
-
Role of Substituents: The chloro and fluoro groups are electron-withdrawing, which deactivates the aromatic ring. This can make the key[11][11]-sigmatropic rearrangement step more challenging compared to electron-rich phenylhydrazines, often necessitating stronger acid catalysts or higher reaction temperatures.[1]
-
Choice of Acid Catalyst: A wide range of Brønsted and Lewis acids can catalyze the reaction.[8][13][14]
-
Brønsted Acids (e.g., H₂SO₄, HCl, Polyphosphoric Acid (PPA), Acetic Acid): PPA and glacial acetic acid are commonly used. Acetic acid can often serve as both the catalyst and the solvent.[10] PPA is a strong dehydrating agent and is particularly effective for less reactive substrates.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Zinc chloride is a classic and highly effective catalyst, especially for reactions that are sluggish with Brønsted acids.[9][10]
-
-
Solvent Selection: The choice of solvent depends on the catalyst and the required reaction temperature. High-boiling solvents like toluene or xylene are used with catalysts like ZnCl₂, while alcohols or acetic acid are also common.[9] For some modern variations, ionic liquids have been employed.[15]
Protocol: Synthesis of 6-Chloro-4-fluoro-2,3-dimethylindole
This protocol details a reliable two-step synthesis from this compound and 2-butanone.
Materials:
-
This compound (1.0 eq)
-
2-Butanone (1.1 eq)
-
Ethanol
-
Sodium Acetate (1.1 eq)
-
Polyphosphoric Acid (PPA) (10x by weight)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step 1: Phenylhydrazone Formation
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.97 g, 10 mmol) and sodium acetate (0.90 g, 11 mmol) in 30 mL of ethanol. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-butanone (0.80 g, 11 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Once complete, reduce the solvent volume under reduced pressure. Add 50 mL of water to precipitate the hydrazone.
-
Filter the solid product, wash with cold water, and dry under vacuum. This intermediate hydrazone can be used in the next step without further purification, though purification by recrystallization can improve final yields.
Step 2: Indolization (Cyclization)
-
Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.
-
Place the dried phenylhydrazone from Step 1 (e.g., ~2.1 g, ~10 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add polyphosphoric acid (e.g., 21 g) to the flask.
-
Heat the viscous mixture to 100-120 °C with vigorous stirring. The reaction is often exothermic initially.
-
Maintain the temperature and stir for 1-3 hours. Monitor the formation of the indole product by TLC (a typical eluent system is 9:1 Hexane:Ethyl Acetate).
-
Upon completion, allow the reaction to cool to approximately 60-70 °C.
-
Slowly and carefully quench the reaction by pouring the mixture onto 100 g of crushed ice in a large beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 6-Chloro-4-fluoro-2,3-dimethylindole.
Substrate Scope and Expected Yields
The Fischer indole synthesis is versatile. The following table provides an overview of potential products from reacting 5-Chloro-2-fluorophenylhydrazine with various carbonyl compounds.
Table 2: Representative Indole Products and Conditions
| Carbonyl Reactant | Resulting Indole Scaffold | Typical Catalyst | Expected Yield |
| Acetone | 6-Chloro-4-fluoro-2-methylindole | PPA or ZnCl₂ | Good |
| Cyclohexanone | 7-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid/HCl[16] | High |
| Propiophenone | 6-Chloro-4-fluoro-2-methyl-3-phenylindole | PPA or Eaton's Reagent | Moderate-Good |
| Pyruvic Acid | 6-Chloro-4-fluoro-indole-2-carboxylic acid | Acetic Acid[9] | Good |
Alternative Synthetic Applications
While the Fischer indole synthesis is its primary use, the reactivity of the arylhydrazine moiety can be harnessed for other valuable transformations. Arylhydrazines are versatile precursors for various carbon-carbon and carbon-heteroatom bond-forming reactions.[17]
Synthesis of Aryl Iodides
Arylhydrazines can be efficiently converted into aryl iodides, which are themselves critical building blocks in cross-coupling reactions. This transformation provides a metal-free alternative to traditional Sandmeyer-type reactions.[18]
Protocol: Synthesis of 1-Chloro-4-fluoro-2-iodobenzene
This protocol is adapted from the general procedure described by Hu et al.[18]
-
To a round-bottom flask, add this compound (0.5 mmol), Iodine (I₂, 0.5 mmol, 127 mg), and Dimethyl sulfoxide (DMSO, 0.1 mL).
-
Stir the reaction mixture at 60 °C for 6 hours under an air atmosphere. Gas evolution (N₂) may be observed.
-
Cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench the excess iodine, followed by 10 mL of water.
-
Extract the mixture with chloroform or ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to yield the aryl iodide.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 529512-80-9 | (5-chloro-2-fluorophenyl)hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. testbook.com [testbook.com]
- 14. brieflands.com [brieflands.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 5-Chloro-2-fluorophenylhydrazine hydrochloride. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols for leveraging this key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: A Privileged Building Block in Drug Discovery
This compound is a highly functionalized aromatic hydrazine that has emerged as a critical starting material in medicinal chemistry. Its utility stems from the unique combination of a reactive hydrazine moiety and a strategically substituted phenyl ring. The presence of both chloro and fluoro groups profoundly influences the physicochemical properties of derivative molecules.
The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom offers an additional vector for modifying electronic properties or serving as a synthetic handle.[1] Consequently, this reagent is not merely a synthetic tool but a strategic component for designing molecules with desirable pharmacokinetic and pharmacodynamic profiles, particularly in the realms of oncology and inflammatory diseases.
Safety, Handling, and Storage
Trustworthiness Pillar: Safe and effective use of any chemical reagent is the foundation of reproducible science. While a specific Safety Data Sheet (SDS) for the hydrochloride salt of 5-Chloro-2-fluorophenylhydrazine was not available, data from closely related halogenated phenylhydrazines mandates stringent safety protocols.[2][3][4][5]
General Handling Precautions:
-
Toxicity: Halogenated phenylhydrazines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] They are also suspected of causing genetic defects and cancer.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For operations that may generate dust, a NIOSH-approved respirator is required.[3]
-
Ventilation: Use only in well-ventilated areas to avoid inhalation of dust or vapors.[2][5]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[2][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound may be light and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Core Application: The Fischer Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs, including antimigraine agents (triptans) and various anticancer therapies.[6][7] The Fischer indole synthesis is a classic, powerful, and reliable acid-catalyzed reaction for constructing this heterocyclic system from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).[6][8][9]
Causality Behind the Method: The reaction proceeds via the formation of a phenylhydrazone, which, under acidic conditions, undergoes a critical-sigmatropic rearrangement.[6][9] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of this compound can influence the rate of this rearrangement and the overall reaction efficiency, often requiring slightly more forcing conditions compared to electron-rich hydrazines.[8]
Protocol 1: Synthesis of 7-Chloro-4-fluoro-2,3-dimethyl-1H-indole
This protocol details the synthesis of a substituted indole from this compound and butan-2-one.
Materials:
-
This compound (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
1 M Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to form a slurry. Add butan-2-one (1.2 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing the disappearance of the starting material over 2-4 hours.[7]
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and slowly neutralize with 1 M aqueous sodium hydroxide solution until the pH is ~7-8.[8]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8] Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 7-chloro-4-fluoro-2,3-dimethyl-1H-indole.
Visualization: Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer Indole Synthesis.
Application in Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets in oncology.[10][11] The design of kinase inhibitors often involves a heterocyclic "hinge-binder" scaffold that forms hydrogen bonds with the kinase's ATP-binding site, and a substituted aromatic tail that occupies a hydrophobic pocket. The 5-chloro-2-fluorophenyl moiety has proven to be an excellent choice for this hydrophobic tail, contributing to high potency and selectivity.[12]
Causality Behind the Application: this compound is an ideal precursor for synthesizing nitrogen-containing heterocycles like pyrazoles and indazoles, which are well-established hinge-binding motifs in many kinase inhibitors.[13]
Protocol 2: Synthesis of a 1-(5-Chloro-2-fluorophenyl)-1H-pyrazole Intermediate
This protocol describes the synthesis of a pyrazole core, a common element in kinase inhibitors, via condensation with a 1,3-dicarbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol (solvent)
-
Triethylamine or Sodium Acetate (base)
-
Water
-
Dichloromethane (for extraction)
Step-by-Step Methodology:
-
Hydrazine Liberation: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask. Add a mild base like triethylamine (1.1 eq) to liberate the free hydrazine. Stir for 15-20 minutes at room temperature.
-
Condensation: To the same flask, add acetylacetone (1.1 eq) dropwise.
-
Cyclization: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under vacuum.
-
Isolation: Add water to the residue, which may cause the product to precipitate. If it does not, extract the aqueous mixture with dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: The crude product, 1-(5-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole, can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography if necessary.
Table 1: Potency of Kinase Inhibitors Featuring the 5-Chloro-2-Fluorophenyl Moiety
| Compound Class | Target Kinase | Potency (IC₅₀ or Kᵢ) | Reference |
| Pyridazine-based | ALK5 | High cell-free potency | [12] |
| Pyrimidine-based | HDACs (Class I) | IC₅₀ = 0.217 µM (HDAC3) | [14] |
| Urea-based | Chk1 | IC₅₀ = 3-10 nM | [15] |
Visualization: General Structure of a Type I Kinase Inhibitor
Caption: Key interactions of a kinase inhibitor within the ATP binding site.
Case Study: A Building Block for MEK Inhibitor Analogs
The MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in various cancers, such as melanoma.[16] Trametinib is a potent and selective allosteric inhibitor of MEK1/2. While the patented synthesis of Trametinib may follow a specific route, this compound serves as an invaluable starting material for creating novel analogs or exploring alternative synthetic pathways to related heterocyclic cores.
Visualization: The MEK/ERK Signaling Pathway
Caption: Simplified MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
The core of Trametinib contains a complex pyridopyrimidinone structure. A medicinal chemist could utilize this compound to synthesize a related indazole or pyrazole core, which could then be elaborated through multi-step synthesis to produce novel MEK inhibitor candidates with potentially different selectivity or resistance profiles.
Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its primary applications lie in the robust construction of indole scaffolds via the Fischer synthesis and as a key precursor for nitrogen-containing heterocycles used in the design of highly potent kinase inhibitors. The strategic placement of its halogen atoms provides a distinct advantage in tuning the properties of final drug candidates, making it a reagent of choice for developing next-generation therapeutics against cancer and other challenging diseases.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 14. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Role of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold Building Block
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS No. 529512-80-9) has emerged as a critical building block for the synthesis of complex heterocyclic compounds, most notably indole derivatives, which are at the core of numerous therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile reagent, with a particular focus on its utility in constructing kinase inhibitors.
The unique substitution pattern of this compound—a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring—offers medicinal chemists a powerful tool to fine-tune the electronic and steric properties of target molecules. This strategic halogenation can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is paramount in a research setting.
| Property | Value | Reference |
| CAS Number | 529512-80-9 | [2][3][4] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [3][4] |
| Molecular Weight | 197.04 g/mol | [3][4] |
| Appearance | Solid | [4] |
Safety and Handling:
This compound is classified as an irritant, affecting the respiratory tract, skin, and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] For detailed safety information, consult the material safety data sheet (MSDS).[4]
Core Application: The Fischer Indole Synthesis
The primary and most powerful application of this compound in drug discovery is its use as a precursor in the Fischer indole synthesis. This classic reaction, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[6]
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring.[5]
Diagram: The Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Application in Kinase Inhibitor Synthesis: Targeting ALK5
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Activin Receptor-Like Kinase 5 (ALK5). ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in cell growth, differentiation, and extracellular matrix production.[7] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a variety of diseases, including fibrosis and cancer, making ALK5 an attractive therapeutic target.[8][9]
Recent studies have highlighted the importance of the 5-chloro-2-fluorophenyl moiety in achieving potent and selective inhibition of ALK5.[7][10] This fragment effectively occupies a hydrophobic back pocket in the kinase domain, contributing to high binding affinity.[10]
A notable example is the development of pyridazine-based ALK5 inhibitors, where the 5-chloro-2-fluorophenyl group is a key substituent for achieving selectivity.[7] In a reported series of these inhibitors, compounds bearing this fragment demonstrated significant potency.[7]
| Compound Example | ALK5 pIC₅₀ | ALK5 Kᵢ (nM) |
| Compound 4 | 8.0 ± 0.1 | 10 |
| Compound 20 | 8.8 ± 0.1 | 1.6 |
| Compound 23 | 9.0 ± 0.1 | 1.0 |
Data extracted from a study on pyridazine-based ALK5 inhibitors and presented for illustrative purposes.[7]
The synthesis of these complex molecules often involves a multi-step pathway where a key intermediate is an indole derivative, such as 6-chloro-4-fluoro-1H-indole, which can be prepared from this compound.
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
This protocol describes a representative Fischer indole synthesis using this compound and ethyl pyruvate to yield a substituted indole, a valuable intermediate for the synthesis of various bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Ethanol (or Acetic Acid)
-
Sulfuric acid (catalytic amount) or Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (or acetic acid).
-
Hydrazone Formation: Add ethyl pyruvate (1.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material and formation of the desired indole product.
-
Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate.
Self-Validation:
-
TLC Monitoring: Use TLC at each stage (hydrazone formation, cyclization, and after work-up) to monitor the progress of the reaction and ensure the formation of the product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight and spectral data should be consistent with the desired indole derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery, offering a reliable route to strategically halogenated indole scaffolds. Its application in the synthesis of potent and selective ALK5 inhibitors underscores its importance in developing novel therapeutics for fibrosis and cancer. The robust and well-understood Fischer indole synthesis provides a practical and efficient method for incorporating this key fragment into complex drug candidates. As the demand for highly specific and metabolically stable drug molecules continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly vital role in the future of medicinal chemistry.
References
- 1. WO2020123453A2 - Alk5 inhibitors - Google Patents [patents.google.com]
- 2. 529512-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 529512-80-9 | (5-chloro-2-fluorophenyl)hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Synthetic Chemistry
Introduction: A Versatile Building Block for Heterocyclic Synthesis
5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine that has emerged as a pivotal building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers chemists a valuable tool to introduce these halogens into target molecules, thereby modulating their physicochemical and biological properties. This is of particular importance in the field of drug discovery and development, where the strategic incorporation of halogens can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability.
The primary and most celebrated application of this compound lies in its utility as a precursor in the Fischer indole synthesis . This classic and robust reaction provides a direct and efficient route to constructing the indole scaffold, a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The presence of the chloro and fluoro substituents on the resulting indole core allows for the synthesis of highly functionalized and biologically active molecules, including potent kinase inhibitors for the treatment of cancer and fibrotic diseases.
This comprehensive guide provides detailed experimental procedures, mechanistic insights, and practical considerations for the use of this compound in key synthetic transformations. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in the research laboratory.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe utilization.
| Property | Value | Reference |
| Chemical Name | (5-Chloro-2-fluorophenyl)hydrazine hydrochloride | --INVALID-LINK-- |
| CAS Number | 82346-91-2 | N/A |
| Molecular Formula | C₆H₇Cl₂FN₂ | N/A |
| Molecular Weight | 197.04 g/mol | N/A |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate safety precautions. It is crucial to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms a phenylhydrazine and a ketone or aldehyde into an indole.[2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring system.[2] The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis provides a clear understanding of the transformation and the factors influencing its outcome. The electron-withdrawing nature of the chloro and fluoro substituents on the phenylhydrazine ring can influence the reactivity and may require specific reaction conditions for optimal yields.[1]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 8-Chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This protocol details the synthesis of a tetrahydrocarbazole derivative, a common outcome of the Fischer indole synthesis when using cyclic ketones. This specific product is a valuable intermediate for various biologically active compounds.[4]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ceric Ammonium Nitrate (CAN) (catalyst)[4]
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of ceric ammonium nitrate (CAN).[4] The reaction mixture may change color upon addition of the catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight depending on the scale and specific substrates.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-Chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Expected Outcome: The product will be a solid, and its identity and purity should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Application in the Synthesis of Kinase Inhibitors
The indole nucleus is a common scaffold in a multitude of kinase inhibitors. The strategic placement of substituents on the indole ring is crucial for achieving high potency and selectivity. This compound serves as a key starting material for the synthesis of such inhibitors, where the resulting 6-chloro-fluoro-indole moiety can interact with specific residues in the kinase active site.
Rationale for Use:
-
Potency and Selectivity: The chloro and fluoro groups can form favorable interactions (e.g., halogen bonds) with the kinase hinge region, contributing to the inhibitor's binding affinity.
-
Physicochemical Properties: The presence of these halogens can improve the drug-like properties of the molecule, including its solubility and metabolic stability.
Analytical Characterization
The purity of this compound and the characterization of the resulting indole products are critical for ensuring the reliability of experimental results.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the starting material and to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized indole derivatives.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the starting material and the product.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of complex heterocyclic molecules, particularly substituted indoles. The Fischer indole synthesis remains a highly reliable and widely used method, and the protocols and insights provided in this guide are intended to facilitate its successful application in the laboratory. The continued exploration of novel catalysts and reaction conditions for the Fischer indole synthesis, along with the use of strategically substituted phenylhydrazines like the title compound, will undoubtedly lead to the discovery of new and potent biologically active molecules for years to come.
References
Application Note: A Robust, Scalable, and Metal-Free Synthesis of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
Abstract
5-Chloro-2-fluorophenylhydrazine hydrochloride is a pivotal building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility in constructing complex heterocyclic systems, such as those found in tryptamine derivatives for migraine medications, makes a reliable and scalable synthesis protocol essential for drug development professionals.[1][2] This application note details a robust, heavy-metal-free process for the scale-up synthesis of this compound. The protocol eschews traditional, problematic reagents like stannous chloride in favor of L-ascorbic acid, presenting a greener, safer, and more efficient methodology suitable for industrial production.[3][4] We provide a comprehensive guide covering reaction mechanics, a step-by-step protocol, safety considerations, and analytical validation.
Introduction and Strategic Rationale
The classical route to arylhydrazines involves the diazotization of an aromatic amine followed by reduction. While effective, traditional reducing agents such as stannous chloride (SnCl₂) or sodium sulfite pose significant challenges in a scale-up environment.[5][6] Tin-based reductions introduce heavy metal contaminants that are difficult to remove and are unacceptable in pharmaceutical intermediates.[3]
This guide focuses on a modern, sustainable approach utilizing L-ascorbic acid (Vitamin C) as the reductant. This methodology, pioneered for large-scale applications, offers several distinct advantages:
-
Green Chemistry: It eliminates the use of toxic heavy metals, simplifying waste disposal and reducing environmental impact.[3]
-
Enhanced Safety: The process avoids highly energetic or unstable intermediates often associated with other reduction methods.
-
High Purity: The aqueous nature of the process and the clean reaction profile facilitate the isolation of a high-purity product suitable for pharmaceutical use.[3]
-
Scalability: The procedure has been demonstrated to be effective on a multi-kilogram scale, proving its industrial viability.
The overall synthetic pathway proceeds in two primary stages: the low-temperature diazotization of 5-chloro-2-fluoroaniline, followed by a controlled reduction with ascorbic acid and subsequent acidic hydrolysis to yield the target hydrochloride salt.
Reaction Mechanism and Workflow
Stage 1: Diazotization of 5-Chloro-2-fluoroaniline
The synthesis begins with the conversion of the primary aromatic amine, 5-chloro-2-fluoroaniline, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, preventing its premature decomposition and the formation of phenolic impurities.[8]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nucleophilic amine. A series of proton transfers and dehydration steps leads to the formation of the stable 5-chloro-2-fluorobenzenediazonium chloride.
Caption: Workflow for the diazotization of 5-chloro-2-fluoroaniline.
Stage 2: Ascorbic Acid-Mediated Reduction and Isolation
The cold diazonium salt solution is then subjected to reduction. In our recommended protocol, the diazonium salt is added to a solution of L-ascorbic acid. This reaction forms a stable intermediate adduct.[3] This intermediate is then hydrolyzed by heating in the presence of hydrochloric acid, which cleaves the molecule to release the desired 5-chloro-2-fluorophenylhydrazine, which precipitates from the cold acidic solution as its hydrochloride salt.[3]
This two-step reduction-hydrolysis sequence is efficient and provides a high yield of the target compound, avoiding the formation of colored byproducts often seen with metal-based reductions.[3]
Caption: Workflow for the reduction, hydrolysis, and isolation steps.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1-mole scale and can be adapted for larger-scale production with appropriate engineering controls and equipment.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Molar Eq. | Quantity | Purity |
| 5-Chloro-2-fluoroaniline | 367-22-6 | 145.57 | 1.00 | 145.6 g | ≥99% |
| Hydrochloric Acid (32%) | 7647-01-0 | 36.46 | ~7.4 | 750 mL | ACS Grade |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.10 | 75.9 g | ≥99% |
| L-Ascorbic Acid | 50-81-7 | 176.12 | 1.05 | 185.0 g | ≥99% |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | - |
| Isopropanol (for washing) | 67-63-0 | 60.10 | - | As needed | ACS Grade |
Equipment
-
2 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and addition funnel.
-
Cooling/heating circulator capable of maintaining temperatures between -5 °C and 100 °C.
-
Vacuum filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven for drying.
-
Standard personal protective equipment (PPE).
Step-by-Step Procedure
Part A: Diazotization
-
Charge the 2 L jacketed reactor with 32% hydrochloric acid (750 mL).
-
Begin stirring and cool the acid to -2 °C using the circulator.
-
Slowly add 5-chloro-2-fluoroaniline (145.6 g, 1.00 mol) to the cold acid. The internal temperature should be maintained below 5 °C. A thick slurry of the aniline hydrochloride salt will form.
-
In a separate beaker, dissolve sodium nitrite (75.9 g, 1.10 mol) in deionized water (150 mL) and cool the solution to ~5 °C.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting yellow-orange diazonium salt suspension for an additional 30 minutes at 0-5 °C.
-
Optional QC Check: Test for the presence of excess nitrous acid using starch-iodide paper (a positive test shows a blue-black color). If the test is negative, add a small amount of additional NaNO₂ solution.
Part B: Reduction 8. In a separate suitable vessel, dissolve L-ascorbic acid (185.0 g, 1.05 mol) in deionized water (800 mL). Cool this solution to 15 °C. 9. Slowly add the cold diazonium salt suspension from Part A to the ascorbic acid solution over ~60 minutes. The temperature of the reaction mixture should be carefully controlled between 15-20 °C. Gas evolution (N₂) will be observed. 10. Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
Part C: Hydrolysis and Isolation 11. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours to ensure complete hydrolysis of the intermediate.[3] The solution color will typically lighten. 12. After the hydrolysis is complete, cool the reaction mixture slowly to room temperature, then further cool to 0-5 °C in an ice bath. A precipitate of the product will form. 13. Age the slurry at 0-5 °C for at least 1 hour to maximize crystallization. 14. Isolate the solid product by vacuum filtration. 15. Wash the filter cake with a small amount of cold (0-5 °C) deionized water, followed by a wash with cold isopropanol to aid drying.
Part D: Drying 16. Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved. 17. The expected yield is typically in the range of 80-90%. The final product should be a pale yellow to off-white crystalline solid.
Safety and Handling Precautions
-
Hydrazine Derivatives: Phenylhydrazines and their salts are toxic and are potential carcinogens.[9][10] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[11] Always use appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[12]
-
Diazonium Salts: While used in solution, diazonium salts are thermally unstable and can be explosive if isolated in a dry state. Always use them in situ and maintain strict temperature control during their preparation and handling.[4]
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor for larger scales to prevent exposure to vapors.[12][13]
-
Waste Disposal: All aqueous filtrates and contaminated materials must be treated as hazardous waste and disposed of according to local environmental regulations.
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, the following analytical methods are recommended.
| Analytical Technique | Purpose | Typical Expected Results |
| HPLC (Reverse Phase) | Determine purity and quantify residual starting material or isomers.[14] | Purity ≥99.0% (by area %). |
| ¹H NMR | Confirm chemical structure and identity. | Spectrum consistent with the proposed structure, showing characteristic aromatic and hydrazine proton signals. |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight of the free base.[14] | [M+H]⁺ at m/z corresponding to C₆H₆ClFN₂. |
| FT-IR | Identify key functional groups (N-H, C-Cl, C-F, aromatic C-H).[14] | Characteristic absorption bands for the respective functional groups. |
| Melting Point | Assess purity. | A sharp melting point consistent with literature values. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 6. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes. Our goal is to empower you with the scientific rationale behind each step, enabling you to navigate experimental challenges and improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process pivotal in the development of various pharmaceutical compounds. The most common route involves two key transformations:
-
Diazotization: The conversion of 4-chloro-2-fluoroaniline to a diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.
Successful synthesis hinges on precise control of reaction parameters. This guide will address common pitfalls and provide actionable solutions to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Issue 1: Low Yield of this compound
A diminished yield is one of the most common challenges. The root cause often lies in one of the two main reaction stages.
Potential Cause A: Incomplete Diazotization
The formation of the diazonium salt is a critical, temperature-sensitive step.
-
Explanation: The diazotization reaction of anilines requires cold, acidic conditions to form the relatively unstable diazonium salt. If the temperature is too high, the diazonium salt can decompose, leading to the formation of phenolic byproducts.[1][2] Incomplete reaction can also occur if the stoichiometry of reagents is not optimal.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use of an ice-salt bath is recommended.[3][4]
-
Reagent Stoichiometry: Ensure a slight excess of sodium nitrite (typically 1.05-1.1 equivalents) is used to drive the reaction to completion.[5]
-
Acid Concentration: The reaction should be carried out in a sufficiently acidic medium, typically using hydrochloric acid, to ensure the formation and stability of the diazonium salt.[4]
-
Potential Cause B: Inefficient Reduction of the Diazonium Salt
The choice and handling of the reducing agent are paramount for a high-yield reduction.
-
Explanation: Several reducing agents can be employed, each with its own advantages and disadvantages. Stannous chloride (SnCl₂) is effective but can be costly and environmentally problematic.[1][6] Sodium sulfite or bisulfite are common alternatives, but pH control is crucial to avoid the formation of unwanted byproducts.[6][7]
-
Solutions:
-
Choice of Reducing Agent:
-
Sodium Sulfite/Bisulfite: This is a cost-effective option. The pH of the sodium sulfite solution should be carefully controlled (typically around 6-7) during the addition of the diazonium salt solution to prevent the formation of tarry byproducts.[6][8]
-
Stannous Chloride: While effective, it requires careful workup to remove tin residues.[5]
-
L-Ascorbic Acid: A greener alternative that can provide a cleaner product profile.[5]
-
-
Reaction Conditions: The reduction is often carried out at a slightly elevated temperature after the initial addition to ensure the reaction goes to completion.[9][10]
-
Potential Cause C: Product Loss During Workup and Isolation
The hydrochloride salt of the hydrazine has some solubility in the reaction medium, which can lead to losses during filtration.
-
Explanation: Incomplete precipitation of the product will directly impact the final yield.
-
Solutions:
-
Cooling for Precipitation: Ensure the reaction mixture is thoroughly cooled (to 0 °C or below) before filtering to maximize the precipitation of the hydrochloride salt.[9]
-
Sufficient Hydrochloric Acid: Adding an adequate amount of concentrated hydrochloric acid during the final precipitation step is crucial for the complete conversion to and precipitation of the hydrochloride salt.[9]
-
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition. |
| Sodium Nitrite (eq.) | 1.05-1.1 | Ensures complete conversion of the aniline. |
| Reduction pH (Sulfite) | 6-7 | Prevents formation of tarry byproducts. |
| Precipitation Temperature | ≤ 0 °C | Maximizes product precipitation. |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
Potential Cause A: Phenolic Impurities
The formation of 5-chloro-2-fluorophenol is a common side reaction.
-
Explanation: Diazonium salts can react with water to form phenols, a reaction that is accelerated at higher temperatures.[1]
-
Solutions:
-
Maintain Low Temperatures: As with preventing yield loss, strict temperature control during diazotization is the primary way to suppress phenol formation.
-
Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent reduction step to minimize decomposition time.
-
Potential Cause B: Azo Coupling Products
The diazonium salt can react with the starting aniline or the product hydrazine to form colored azo compounds.[7]
-
Explanation: Diazonium salts are electrophiles and can undergo coupling reactions with activated aromatic rings.
-
Solutions:
-
Controlled Addition: Add the sodium nitrite solution slowly to the aniline solution to avoid a localized excess of nitrous acid, which can promote side reactions.
-
Sufficient Acidity: Maintaining a strongly acidic environment minimizes the concentration of free aniline available for coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
The reaction is typically carried out in an aqueous medium. The starting aniline is dissolved in aqueous hydrochloric acid for the diazotization step. The subsequent reduction is also performed in an aqueous solution of the reducing agent.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting 4-chloro-2-fluoroaniline. The formation of the diazonium salt can be qualitatively checked using a starch-iodide paper test for excess nitrous acid. For the reduction step, TLC can again be used to monitor the consumption of the intermediate diazonium salt (indirectly) and the appearance of the hydrazine product.
Q3: What are the best practices for purifying the final product?
The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in water and then reprecipitating the hydrochloride salt by adding concentrated hydrochloric acid and cooling.[9] The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide and extracting with an organic solvent.[11]
Q4: Are there any safety precautions I should be aware of?
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[1]
-
Reagents: Handle all chemicals, including the starting aniline, hydrazine product, and acids, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Sulfite Reduction
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-2-fluoroaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Step 2: Reduction
-
In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.[9]
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture to precipitate the product.
-
Cool the mixture to 0 °C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product, wash with cold dilute hydrochloric acid, and then with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Workflow
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: 5-Chloro-2-fluorophenylhydrazine Hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Chloro-2-fluorophenylhydrazine hydrochloride. The purity of this reagent is critical for the success of subsequent synthetic steps, particularly in the construction of indole rings via Fischer indole synthesis and other heterocyclic systems. This document provides practical, field-tested advice in a direct question-and-answer format to address common and complex purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My isolated product is a pink, brown, or off-white solid, not the expected white crystalline powder. What causes this discoloration and how can I fix it?
Answer: This is the most common issue with phenylhydrazine derivatives. The discoloration is almost always due to oxidation. Phenylhydrazines are highly susceptible to air and light, which can cause them to form colored impurities.[1] The starting materials or residual reagents from the synthesis, typically involving diazotization of an aniline derivative, can also contribute to color.[2][3][4]
Causality-Driven Solution: The most effective method to remove these colored, often polar, impurities is through recrystallization with a decolorizing agent.
-
Solvent Selection: Choose a solvent in which the hydrochloride salt has high solubility when hot and low solubility when cold. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points.
-
Decolorization: Dissolve the crude, colored solid in the minimum amount of the hot solvent. Once fully dissolved, add a small amount (typically 1-2% by weight of your compound) of activated charcoal.
-
Hot Filtration: Keep the solution hot and swirl for 5-10 minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold solvent.
Question 2: I experienced a significant loss of yield after performing a recrystallization. What went wrong?
Answer: Low recovery is typically due to one of two main reasons: using an excessive volume of solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.
Causality-Driven Solution: The principle of recrystallization relies on a dramatic difference in solubility at high and low temperatures.
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Adding solvent dropwise to the heated mixture is a good practice.
-
Solvent System Optimization: If the yield is still low, your chosen solvent may be suboptimal. You can improve recovery by using a two-solvent system (co-solvent). Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., hot ethanol). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or diisopropyl ether) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Allow this solution to cool slowly.
-
Maximize Precipitation: Ensure you have allowed sufficient time for crystallization and have thoroughly chilled the solution in an ice bath (0-5 °C) before filtration.
-
Mother Liquor Recovery: If the yield is critical, you can often recover a second crop of crystals by concentrating the filtrate (mother liquor) by about half its volume and re-cooling. Note that this second crop may be of lower purity.
Question 3: During recrystallization, my product separated as an oil instead of forming crystals. How do I resolve this "oiling out"?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when a saturated solution is cooled below the melting point of the solute. Impurities can also suppress the melting point and promote this behavior.
Causality-Driven Solution: The goal is to ensure the compound dissolves in the solvent at a temperature below its melting point and that crystallization occurs from a solution, not a liquid-liquid phase separation.
-
Lower the Temperature: Switch to a lower-boiling point solvent system.
-
Increase Solvent Volume: Add more hot solvent to decrease the saturation level, then allow it to cool much more slowly. Slow cooling is critical; you can insulate the flask to encourage gradual crystal growth.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" (a tiny crystal from a previous successful batch) to the cooled solution to initiate crystallization.
-
Re-dissolve and Cool Slowly: If an oil has already formed, reheat the mixture until the oil redissolves completely (add a little more solvent if necessary), then cool very slowly without agitation.
Question 4: My purity, as checked by HPLC, did not improve significantly after recrystallization. What is the next step?
Answer: This indicates the presence of an impurity with solubility characteristics very similar to your product. In this scenario, a more powerful purification technique based on a different physical property, such as polarity, is required.
Causality-Driven Solution: Silica gel column chromatography is the logical next step. However, purifying hydrochloride salts directly on silica can be challenging due to their high polarity, which can cause streaking and poor separation. A common strategy is to convert the salt to its free base form first.
-
Conversion to Free Base: Dissolve the impure hydrochloride salt in water and basify the solution with a mild base like sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8-9. The free base, being less polar, will often precipitate out or can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Dry the organic extract and concentrate it. Purify this crude free base using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Re-formation of Salt: After identifying and combining the pure fractions (verified by TLC or HPLC), evaporate the solvent. Re-dissolve the purified free base in a suitable solvent (like diethyl ether or isopropanol) and add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane) to precipitate the pure this compound.
-
Isolation: Collect the pure salt by filtration, wash with the solvent (e.g., ether), and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound? The impurity profile is dictated by the synthetic route. The most common synthesis involves the diazotization of 5-chloro-2-fluoroaniline, followed by reduction.[3][4] Therefore, potential impurities include:
-
Unreacted Starting Material: 5-chloro-2-fluoroaniline.
-
Positional Isomers: If the starting aniline was not pure, other isomers like 3-chloro-2-fluorophenylhydrazine could be present.[5]
-
Oxidation Products: As a hydrazine, the compound is prone to oxidation, leading to various colored byproducts.[1]
-
Byproducts of Reduction: Depending on the reducing agent used (e.g., sodium sulfite, stannous chloride), inorganic salts or side-reaction products can form.[3][4]
Q2: What are the best methods to assess the purity of my sample? A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting impurities with high sensitivity.[5]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for monitoring the progress of a reaction or column chromatography.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities if they are present in sufficient quantity (>1-5%).
Q3: What are the recommended handling and storage conditions for this compound? this compound is sensitive and requires careful handling.[7]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound is harmful if inhaled, swallowed, or absorbed through the skin.[9] Avoid creating dust.[8]
-
Storage: Store in a tightly sealed container to protect from air and moisture.[7][8] The material is often light-sensitive and hygroscopic. For long-term stability, store in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: Which solvents are best for recrystallizing this compound? Specific solubility data is not widely published, so some empirical testing is necessary. However, based on the properties of similar hydrochloride salts, a good starting point is polar protic solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for many hydrochloride salts. |
| Isopropanol (IPA) | 82 | 4.3 | Similar to ethanol, often provides better crystal formation. |
| Methanol | 65 | 6.6 | High polarity; may be too strong a solvent, leading to low recovery. |
| Water | 100 | 10.2 | Very high polarity; often used as a co-solvent with an alcohol. |
| Acetonitrile | 82 | 6.2 | Aprotic solvent, can be effective if alcohols are not suitable. |
Recommendation: Start by testing the solubility of a small amount of your crude material in ethanol and isopropanol. An ethanol/water mixture is also a very powerful and common choice for recrystallizing salts.
Visualized Workflow & Protocols
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your crude this compound.
Caption: Decision tree for selecting a purification method.
Detailed Protocol: Recrystallization
-
Solvent Selection: Place ~50 mg of crude material in a test tube. Add a solvent (e.g., isopropanol) dropwise. If it dissolves readily at room temperature, the solvent is unsuitable. If it is poorly soluble, heat the test tube. If it dissolves when hot, and crystals reappear upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating and stirring until the solid is just dissolved. Use the minimum amount necessary.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Set up a pre-heated funnel with fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask to remove charcoal or insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
Welcome to the technical support guide for the synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. We delve into the root causes and provide actionable solutions based on established chemical principles.
Question 1: My diazotization reaction of 5-chloro-2-fluoroaniline is yielding a colored impurity, and the subsequent reduction gives a low yield of the desired hydrazine. What is happening?
Answer:
This is a classic issue often traced back to improper temperature control and pH management during the diazotization step, leading to the formation of azo compounds.
Causality Explained:
The diazonium salt intermediate ([C₆H₃ClFN₂]⁺) is a weak electrophile. If the reaction medium is not sufficiently acidic, unreacted 5-chloro-2-fluoroaniline can act as a nucleophile and attack the diazonium salt. This "self-coupling" reaction forms a diazoamino compound (an azo dye), which is intensely colored and represents a loss of your starting material.[1]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C. Diazonium salts are notoriously unstable at higher temperatures and can decompose.[2] Use an ice-salt bath for consistent cooling.
-
Ensure Sufficient Acidity: The reaction should be run in a strong acid, typically hydrochloric acid. A sufficient excess of acid ensures that the starting amine is fully protonated to its non-nucleophilic ammonium salt, preventing it from reacting with the diazonium salt.[3]
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to the reaction mixture. This prevents localized areas of high nitrite concentration and temperature spikes, which can lead to side reactions.[4]
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is crucial to confirm a slight excess of nitrous acid to ensure all the aniline has reacted. This can be done using starch-iodide paper (will turn blue/black). A lack of excess nitrous acid indicates incomplete diazotization.
Question 2: The yield of my final product, this compound, is consistently low, and I suspect I am losing the product during the reduction and workup. Why might this be?
Answer:
Low yields after the reduction step can be attributed to several factors, including over-reduction of the diazonium salt, incomplete hydrolysis of intermediates (if using the sulfite method), or the formation of biaryl impurities.
Causality Explained:
-
Deamination (Over-reduction): The goal is to reduce the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). However, harsh reducing conditions can cleave the C-N bond entirely, replacing the diazonium group with a hydrogen atom. This process, known as deamination or hydro-de-diazoniation, forms 4-chloro-1-fluorobenzene, a common impurity.[5][6]
-
Gomberg-Bachmann Reaction: In this side reaction, the diazonium salt can react with an aromatic solvent or another aromatic molecule in the reaction mixture to form a biaryl compound.[5][6]
-
Incomplete Hydrolysis: When using sodium sulfite as the reducing agent, an intermediate arylhydrazine-N,N'-disulfonate is formed. This must be hydrolyzed with acid to yield the final hydrazine hydrochloride. Incomplete hydrolysis will result in a lower yield of the desired product.[7]
Troubleshooting Protocol:
-
Choice and Control of Reducing Agent:
-
Temperature Control During Reduction: The reduction is also typically carried out at low temperatures to minimize side reactions.
-
Acid Hydrolysis: If using the sulfite reduction method, ensure the final acid hydrolysis step is complete by allowing for sufficient reaction time and using an adequate concentration of hydrochloric acid.
-
Inert Atmosphere: To minimize oxidative decomposition of the resulting hydrazine, it is advisable to perform the reduction and workup under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Synthesis and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Diagram 1: Synthesis Pathway
Caption: Main synthetic route to the target compound.
Diagram 2: Common Side Reactions
Caption: Formation pathways of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this synthesis?
The synthesis is typically carried out in an aqueous acidic medium, most commonly using water and hydrochloric acid. The starting material, 5-chloro-2-fluoroaniline, is dissolved in aqueous HCl to form its soluble hydrochloride salt, which then reacts with nitrous acid generated in situ.
Q2: How should I purify the final this compound?
The most common method of purification is recrystallization. After the reaction is complete and the crude product has been isolated (often by filtration), it can be dissolved in a minimal amount of a suitable hot solvent (like water or ethanol) and allowed to cool slowly. The pure hydrochloride salt will crystallize out, leaving impurities in the mother liquor.[4]
Q3: What are the typical yields I can expect?
Yields can vary significantly based on the scale of the reaction, the purity of the starting materials, and the precise control of reaction conditions. With careful optimization, yields for the two-step process are often reported in the range of 70-85%.
Q4: Is the final product stable? How should it be stored?
Phenylhydrazines and their salts can be sensitive to air, light, and heat. The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed, opaque container, under an inert atmosphere if possible, and in a cool, dark place to prevent degradation.
Q5: Can I use sulfuric acid instead of hydrochloric acid for the diazotization?
While sulfuric acid can be used for diazotization, using hydrochloric acid is generally preferred when the final product is the hydrochloride salt. Using HCl simplifies the process as the chloride counter-ion is already present in the reaction medium for the final product salt formation. Using a different acid would require an additional ion exchange or salt formation step.[9]
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition. | Formation of phenols, tar, and reduced yield. |
| pH (Diazotization) | Strongly acidic (excess HCl) | Ensures full protonation of the starting amine. | Azo coupling leading to colored impurities. |
| Reduction Temp. | 0–10 °C | Minimizes over-reduction and side reactions. | Deamination to form 4-chloro-1-fluorobenzene. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the hydrazine product. | Product degradation and discoloration. |
Experimental Protocol: Representative Synthesis
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.
Step 1: Diazotization of 5-Chloro-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of concentrated hydrochloric acid and water.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 5-chloro-2-fluoroaniline to the cold acid solution with stirring to form a fine slurry of the amine hydrochloride salt.
-
Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
Check for a slight excess of nitrous acid using starch-iodide paper. The resulting cold solution of the diazonium salt is used immediately in the next step.
Step 2: Reduction to this compound
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold water or brine, and dry it under vacuum.
-
The crude product can be further purified by recrystallization.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
5-Chloro-2-fluorophenylhydrazine hydrochloride stability and storage conditions
Welcome to the technical support resource for 5-Chloro-2-fluorophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental success and maintaining the integrity of your results.
Troubleshooting Guide: Compound Stability Issues
Encountering unexpected results in your experiments can be frustrating. Often, the root cause can be traced back to the stability of the starting materials. This troubleshooting guide will help you diagnose potential issues with your this compound.
If you are experiencing issues such as low yield, unexpected side products, or complete reaction failure, it is crucial to first assess the integrity of your reagent. The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors that can compromise the stability of this compound are exposure to air, light, and moisture.[1] Arylhydrazine hydrochlorides, in general, are susceptible to oxidation when exposed to air. This compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[1][2] Additionally, it is light-sensitive and should be protected from light to prevent photochemical decomposition.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[1][3][4] Crucially, it should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[1][3] For optimal preservation, some suppliers recommend refrigeration or storage in a freezer at -20°C.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place; Refrigeration or -20°C recommended for long-term storage. | Slows down potential degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1][3] | Prevents oxidation from atmospheric oxygen. |
| Light | Protect from light; store in an opaque container.[1] | Prevents photochemical decomposition. |
| Moisture | Keep container tightly closed; store in a desiccator if necessary.[1][2][3] | The compound is hygroscopic and can be hydrolyzed or degraded by moisture. |
Q3: I noticed the color of the compound has changed from off-white to a yellowish or brownish tint. Can I still use it?
A3: A change in color is a strong indicator of degradation. This is likely due to oxidation from improper storage or handling. Using a discolored reagent is not recommended as it can lead to unpredictable results, including the formation of impurities that may complicate your reaction and purification steps. For the most reliable and reproducible results, it is best to use a fresh, unopened container of the compound or a sample that has been properly stored and shows no signs of discoloration.
Q4: How should I handle this compound during an experiment?
A4: Due to its sensitivity to air and moisture, all handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3] If you must handle it in the open, do so quickly and in a well-ventilated area, such as a chemical fume hood, to minimize exposure to the atmosphere.[1][2] Always use clean, dry spatulas and glassware. After weighing out the desired amount, securely reseal the container, purge with an inert gas if possible, and return it to its proper storage location promptly. Given its toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2][4][5]
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored or mixed with strong oxidizing agents, strong acids, or bases, as these can cause vigorous and potentially hazardous reactions.[4][6] It is crucial to review the compatibility of all reagents and solvents in your planned reaction scheme.
References
Technical Support Center: A Guide to the Purification of 5-Chloro-2-fluorophenylhydrazine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-Chloro-2-fluorophenylhydrazine hydrochloride. Purity of this starting material is critical for the successful synthesis of downstream targets, including active pharmaceutical ingredients (APIs). This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions during the purification of this compound. Our approach is rooted in fundamental chemical principles to not only provide solutions but also to explain the causality behind them, ensuring robust and reproducible outcomes in your laboratory.
Understanding the Chemistry: Synthesis and Impurity Profile
This compound is typically synthesized from its corresponding aniline, 5-chloro-2-fluoroaniline, via a two-step diazotization and reduction sequence. Understanding this synthetic route is paramount to anticipating potential impurities.
The primary reaction steps are:
-
Diazotization: 5-chloro-2-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1]
-
Reduction: The diazonium salt is then reduced to the desired hydrazine, typically using a reducing agent like stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). The product is then isolated as its hydrochloride salt.
Impurities can arise from incomplete reactions or side reactions at either of these stages.
Diagram of the Synthetic Pathway and Impurity Formation
Caption: Synthesis of 5-Chloro-2-fluorophenylhydrazine HCl and common impurity sources.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a pink or brownish tint. What is the cause and how can I remove it?
A: A pink or brownish discoloration is a common issue with aryl hydrazines and is often indicative of trace impurities formed through oxidation or the presence of azo-coupled side products.[2] These highly colored compounds can be difficult to remove.
-
Causality: Azo compounds are formed when the diazonium salt intermediate reacts with unreacted, electron-rich 5-chloro-2-fluoroaniline.[2] This is more likely if the diazotization reaction is incomplete or if localized areas of high aniline concentration exist. Oxidation can occur with prolonged exposure to air, especially in solution.
-
Troubleshooting:
-
Decolorizing Carbon: The most effective method is to use activated charcoal (decolorizing carbon) during recrystallization. The large surface area of the carbon adsorbs the colored impurities.
-
Procedure: During the recrystallization protocol (detailed below), add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Boil for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.
-
Q2: The purity of my product is low, and I suspect the presence of the starting aniline. How can I confirm and remove this?
A: Residual 5-chloro-2-fluoroaniline is a common impurity resulting from an incomplete diazotization reaction.
-
Confirmation: The presence of the starting aniline can be confirmed using the HPLC method detailed in this guide. The aniline will have a distinctly different retention time from the hydrazine hydrochloride product.
-
Removal:
-
Recrystallization: A carefully executed recrystallization is often sufficient to remove small amounts of the starting material, as its solubility profile will differ from the hydrochloride salt product.
-
Acidic Wash: If the product is isolated as the free base before conversion to the hydrochloride salt, an acidic wash (e.g., with dilute HCl) can be used to protonate and extract the more basic aniline into the aqueous phase. However, since the target is the hydrochloride salt, recrystallization is the more direct method.
-
Q3: My recrystallization resulted in an oil instead of crystals ("oiling out"). What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[3]
-
Causality: The presence of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[4] Also, if the boiling point of the solvent is higher than the melting point of the solute, the compound may melt in the solution before it dissolves.
-
Troubleshooting:
-
Re-heat and Add Solvent: Heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out. Insulating the flask can help.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[5] The scratch provides a nucleation site for crystal growth.
-
Seed Crystal: If available, add a tiny seed crystal of the pure product to the cooled solution to initiate crystallization.
-
Solvent System Change: If the problem persists, a different recrystallization solvent or a two-solvent system (e.g., ethanol/water) may be necessary.
-
Q4: What are the key parameters to control during the synthesis to minimize impurity formation?
A: Proactive control of reaction conditions is the best strategy for obtaining a high-purity product.
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[1] Maintaining a strict temperature of 0-5 °C is critical to prevent decomposition to the corresponding phenol (5-chloro-2-fluorophenol).
-
Stoichiometry and Addition Rate: Ensure the correct stoichiometry of sodium nitrite. A slow, controlled addition of the nitrite solution to the acidic aniline solution prevents localized excesses of either reagent, which can lead to side reactions like azo coupling.
-
Immediate Use of Diazonium Salt: Diazonium salts should be used immediately in the subsequent reduction step as they are prone to decomposition over time.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on general procedures for the recrystallization of aryl hydrazine hydrochlorides and is designed to remove common impurities.
Materials:
-
Crude this compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flask, heating source (hot plate), Buchner funnel, filter paper, ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 10-15 mL of deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot water needed to achieve full dissolution.
-
Acidification & Decolorization (Optional):
-
If the solution is colored, add a small amount (1-2% w/w of the crude product) of activated charcoal.
-
To suppress the solubility of the hydrochloride salt and improve yield, add a few drops of concentrated HCl.
-
Bring the solution back to a gentle boil for 2-3 minutes.
-
-
Hot Filtration (if charcoal was used): Pre-heat a gravity funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is adapted from established procedures for analyzing substituted chlorophenylhydrazines and is suitable for identifying and quantifying common impurities.[7]
Instrumentation & Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 Reverse-Phase Column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Disodium Hydrogen Phosphate, pH adjusted to 8.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-15 min: 70% A, 30% B; 15-25 min: linear gradient to 40% A, 60% B; 25-30 min: hold at 40% A, 60% B; 30-35 min: return to 70% A, 30% B; 35-40 min: re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20, v/v) |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known purity at a concentration of approximately 0.1 mg/mL in the diluent.
-
Sample Preparation: Prepare a sample solution of the material to be tested at a concentration of approximately 1.0 mg/mL in the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the main peak corresponding to this compound. Any other peaks are potential impurities. The relative peak area can be used to estimate the purity (Area % method). For accurate quantification, a calibration curve should be generated using standards of the expected impurities.
Impurity Reference Table
| Impurity | Potential Source | Identification Method | Removal Strategy |
| 5-Chloro-2-fluoroaniline | Incomplete diazotization reaction | HPLC (earlier retention time) | Recrystallization |
| 5-Chloro-2-fluorophenol | Decomposition of diazonium salt (high temp.) | HPLC, GC-MS | Recrystallization |
| Azo-Coupled Dimer | Reaction of diazonium salt with starting aniline | HPLC (later retention time, colored) | Recrystallization with charcoal |
| Inorganic Salts (e.g., NaCl, SnCl₄) | From reagents and workup | Conductimetric analysis, Ash test | Recrystallization from water |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the purification of 5-Chloro-2-fluorophenylhydrazine HCl.
References
Technical Support Center: 5-Chloro-2-fluorophenylhydrazine hydrochloride Degradation Pathway Analysis
Welcome to the technical support center for 5-Chloro-2-fluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on investigating the degradation pathways of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes fundamental principles of forced degradation with the known reactivity of the phenylhydrazine functional group to empower you to conduct robust, scientifically sound stability studies.
Forced degradation studies are a regulatory necessity and a critical component of drug development, providing insights into a molecule's intrinsic stability.[1][2] These studies help in the development of stability-indicating analytical methods, and understanding potential degradation products is crucial for ensuring the safety and efficacy of a drug substance.[2][3] The typical goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradants.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the phenylhydrazine moiety, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis. Phenylhydrazines are known to be susceptible to oxidation, which can lead to a variety of products.[1][4] Hydrolytic stability, especially at different pH values, and sensitivity to light are also critical parameters to evaluate as mandated by ICH guidelines.[1]
Q2: What are the expected degradation products from oxidation?
A2: The oxidation of phenylhydrazine is a complex process that can generate several intermediates and final products.[1][4] Key intermediates can include the phenylhydrazyl radical and phenyldiazene.[1] These can lead to the formation of benzene derivatives (in this case, 1-chloro-4-fluorobenzene), nitrogen gas, and potentially dimeric species. The presence of superoxide and hydrogen peroxide can also be involved in the reaction cascade.[1][4]
Q3: How does pH affect the stability of this compound?
A3: Phenylhydrazines can exhibit pH-dependent stability. In acidic solutions, the hydrazine group will be protonated, which can influence its reactivity. Under basic conditions, the free base is more susceptible to oxidation. Hydrolysis of any potential hydrazone impurities or degradants is also highly pH-dependent.[5] Therefore, it is crucial to perform forced degradation studies across a range of pH values (e.g., acidic, neutral, and basic).[1]
Q4: Is this compound sensitive to light?
A4: Phenylhydrazine and its derivatives can be light-sensitive.[6] Photolytic degradation can lead to free-radical mediated reactions, resulting in a different degradation profile compared to thermal or hydrolytic stress. It is recommended to conduct photostability studies as per ICH Q1B guidelines, exposing the compound to a combination of UV and visible light.[1]
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is the primary tool for these studies.[5] This allows for the separation and quantification of the parent compound and its degradation products. For the structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your forced degradation studies of this compound.
Guide 1: Issues with HPLC Analysis
Q: I'm observing poor peak shape (tailing or fronting) for the parent compound and its degradants. What could be the cause?
A: Poor peak shape in HPLC can stem from several factors, especially when dealing with polar and potentially reactive compounds like hydrazines.[7][8]
-
Secondary Silanol Interactions: The basic hydrazine moiety can interact with residual acidic silanols on the surface of the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Lower the pH of the mobile phase: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanols, reducing these secondary interactions.
-
Use a base-deactivated column: Modern columns are specifically designed with end-capping to minimize silanol interactions.
-
Add a competing base: Incorporating a small amount of a basic modifier like triethylamine (TEA) into the mobile phase can also improve peak shape.
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[8]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q: My retention times are drifting during the analysis. What should I check?
A: Retention time instability is a common issue in HPLC and can often be traced back to the mobile phase or the pumping system.[9]
-
Mobile Phase Composition:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
Solvent Volatility: If using a volatile solvent in your mobile phase, ensure it is well-mixed and covered to prevent evaporation, which would alter the composition over time.
-
Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is fully dissolved and compatible with the organic modifier concentration to prevent precipitation.[9]
-
-
Pump and System Issues:
-
Leaks: Check all fittings for any signs of leaks, as this will affect the flow rate and pressure.
-
Air Bubbles: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time shifts.[8]
-
Guide 2: Challenges in Forced Degradation Experiments
Q: I am not seeing any degradation under my initial stress conditions. What should I do?
A: If you observe less than 5% degradation, the stress conditions may not be harsh enough.[10]
-
Hydrolysis:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[10]
-
Increase the temperature (e.g., from room temperature to 60-80°C).
-
Extend the duration of the stress testing.
-
-
Oxidation:
-
Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%).
-
Increase the reaction time.
-
-
Thermal:
-
Increase the temperature in increments (e.g., from 60°C to 80°C).
-
Q: The degradation is too extensive, and I can't see the parent peak anymore. How can I control the degradation?
A: If degradation exceeds 20-30%, the conditions are too harsh and may lead to secondary degradation products that are not relevant to real-world stability.[11]
-
Hydrolysis:
-
Decrease the concentration of the acid or base.
-
Lower the temperature.
-
Reduce the exposure time and take multiple time points to find the optimal duration.
-
-
Oxidation:
-
Decrease the concentration of the oxidizing agent.
-
Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated).
-
Proposed Degradation Pathways and Experimental Protocols
Visualizing Potential Degradation Pathways
The following diagram illustrates the plausible degradation pathways for this compound based on the known chemistry of phenylhydrazines.
Caption: Proposed degradation pathways for 5-Chloro-2-fluorophenylhydrazine HCl.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies. Remember to run a control sample (unstressed) in parallel for each condition.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 6 - 24 hours |
| Thermal | Dry Heat | 80°C | Up to 72 hours |
| Photolytic | ICH Q1B specified light source | Ambient | Per ICH Q1B |
Protocol 1: Acid/Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solutions at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before dilution with the mobile phase for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution as described in Protocol 1.
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the aliquots with the mobile phase for immediate HPLC analysis.
Protocol 3: Photolytic Degradation
-
Expose a solution of the compound, as well as the solid material, to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).
-
Ensure a control sample is shielded from light with aluminum foil.
-
Analyze the samples after the specified exposure duration.
Workflow for Degradation Study
The following diagram outlines the general workflow for conducting and analyzing a forced degradation study.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. realab.ua [realab.ua]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Safe Disposal of 5-Chloro-2-fluorophenylhydrazine hydrochloride
Introduction
5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted hydrazine derivative used in complex organic synthesis, particularly in the development of pharmaceutical compounds. Due to its chemical structure—a halogenated aromatic ring coupled with a hydrazine salt—this compound and its associated waste streams require careful and informed management. Hydrazine derivatives are recognized for their potential toxicity, and many are suspected carcinogens.[1] Improper disposal not only poses a significant risk to personnel but can also lead to long-term environmental contamination.
This guide provides a comprehensive, question-and-answer-based framework for the safe handling and disposal of waste containing this compound. It is intended for researchers, chemists, and laboratory managers in the drug development and chemical research sectors. The protocols herein are grounded in established chemical safety principles and regulatory standards.
Section 1: Hazard Identification & Immediate Safety (FAQ)
This section addresses the most immediate questions regarding the risks associated with this compound and the primary safety measures to be implemented.
Q1: What are the primary hazards of this compound?
A1: The primary hazards stem from its classification as a substituted hydrazine and a halogenated aromatic compound. Based on data from similar compounds, the risks include:
-
High Acute Toxicity: Phenylhydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1][3] The International Agency for Research on Cancer (IARC) classifies hydrazine itself as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4]
-
Skin and Eye Corrosivity: The compound can cause severe skin burns and eye damage upon direct contact.[3][5]
-
Sensitization: It may cause an allergic skin reaction upon repeated exposure.[5]
-
Environmental Hazard: As a halogenated organic compound, it can be harmful to aquatic life with long-lasting effects.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical and its waste?
A2: A multi-layered approach to PPE is essential to prevent exposure. The following should be considered the minimum requirement:
-
Hand Protection: Nitrile or other chemical-resistant gloves are required. Given the compound's ability to be absorbed through the skin, ensure gloves are inspected before use and changed frequently, especially after direct contact with waste.[3]
-
Eye and Face Protection: Splash-proof chemical safety goggles and a face shield must be worn, particularly when handling liquid waste or performing neutralization procedures where splashing can occur.[3][5]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill, a chemically resistant apron or suit is recommended.[3]
-
Respiratory Protection: All handling of solid material or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Q3: What is the correct immediate response to a spill?
A3: The immediate response should focus on containment and personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: If applicable, ensure the fume hood is operating correctly to contain any airborne dust or vapors.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in Q2.
-
Contain the Spill: For liquid spills, surround the area with a non-combustible absorbent material like sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels or sawdust.[5] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Collect the Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[7]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Final Disposal: The collected waste must be disposed of through a licensed hazardous waste management company.[8]
Section 2: Waste Segregation, Collection, and Labeling (FAQ)
Proper segregation is the foundation of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Q4: How should I collect and store waste containing this compound in the lab?
A4: All waste streams—including mother liquors, contaminated solvents, reaction byproducts, and contaminated consumables (e.g., gloves, weighing paper)—must be collected as hazardous waste.
-
Use Designated Containers: Use clearly labeled, chemically compatible, and sealable containers. Glass bottles are often suitable for liquid waste, while high-density polyethylene (HDPE) drums are good for solid waste.
-
Segregate Waste Streams:
-
Solid Waste: Contaminated gloves, paper towels, silica gel, etc., should be collected in a separate, lined container.
-
Halogenated Organic Solvents: Solutions of the compound in solvents like dichloromethane or chloroform should be collected in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Organic Solvents: Solutions in solvents like THF, hexanes, or ethyl acetate should be collected in a "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Dilute aqueous solutions should be collected separately. Do not mix with organic solvent waste.
-
-
Storage Conditions: Store waste containers in a cool, dry, well-ventilated secondary containment area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9]
Q5: Can I mix this waste with other laboratory wastes?
A5: No. Due to its specific hazards, this waste must be carefully segregated.
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates, hypochlorites in high concentration) as this can lead to a violent, exothermic, and potentially explosive reaction.[2] While dilute oxidizers are used for neutralization (see Section 3), uncontrolled mixing is extremely dangerous.
-
DO NOT mix with strong bases in an uncontrolled manner.[7]
-
DO NOT mix with acidic waste unless part of a specific neutralization protocol. The hydrochloride salt is stable in acid, but mixing the free base with acid will be exothermic.
Q6: How must the hazardous waste container be labeled?
A6: Proper labeling is a regulatory requirement and critical for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components in the container (e.g., "Methanol," "Water," "Silica Gel").
-
The approximate percentage of each component.
-
The relevant hazard pictograms: Toxic, Health Hazard (for carcinogenicity), Irritant, and Environmentally Hazardous.[10]
-
The date accumulation started and the name of the responsible researcher/laboratory.
Section 3: Chemical Treatment & Neutralization (Troubleshooting Guide)
For certain waste streams, particularly dilute aqueous solutions, chemical neutralization can be a viable pre-treatment step to reduce the hazard before collection by a waste disposal vendor. This should only be performed by trained personnel in a controlled laboratory setting.
Problem: I have a dilute aqueous waste stream (<1% w/v) from my experiment. Can this be treated in the lab before final disposal?
Solution: Yes, dilute aqueous solutions of hydrazines can be chemically degraded via oxidation. This process breaks the hydrazine functional group and can cleave the aromatic ring, resulting in less toxic byproducts. Sodium hypochlorite (household bleach) is a readily available and effective oxidizing agent for this purpose.[6][11][12]
Experimental Protocol: Oxidation of Dilute Aqueous Waste
Causality: This protocol utilizes sodium hypochlorite (NaOCl), a strong oxidizing agent, to break the nitrogen-nitrogen bond in the hydrazine moiety and oxidize the aromatic ring. The reaction should be performed under basic conditions to ensure the hydrazine is in its more reactive free base form and to control the reaction rate. An excess of the oxidizing agent is used to ensure complete destruction of the hazardous compound.
Step-by-Step Methodology:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure a magnetic stir bar, stir plate, and pH meter/strips are available. Prepare a 10% sodium hydroxide (NaOH) solution.
-
Alkalinization: Place the container with the dilute aqueous waste on a stir plate and begin gentle stirring. Slowly add the 10% NaOH solution dropwise until the pH of the waste solution is between 10 and 11. This converts the hydrochloride salt to the free base, which is more susceptible to oxidation.
-
Oxidation: For every 100 mL of waste solution, slowly add 20-30 mL of standard household bleach (approx. 5-8% sodium hypochlorite). The addition should be done in small portions to control the reaction, which may be exothermic. Monitor the temperature of the solution; if it rises by more than 10-15°C, pause the addition and allow it to cool.
-
Reaction Time: Continue stirring the solution at room temperature for at least 2 hours to ensure the reaction goes to completion.[12]
-
Neutralization of Excess Oxidant: After 2 hours, check for the presence of excess hypochlorite using potassium iodide-starch paper (it will turn blue/black). If excess oxidant is present, add a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate solution dropwise until the test is negative. This step is crucial to prevent the release of chlorinated compounds into the sewer system.
-
Final pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl or 1M H2SO4) dropwise.
-
Disposal: The treated, neutralized aqueous solution can now be collected in a container labeled "Treated Aqueous Waste" for disposal via your institution's hazardous waste program. While the primary hazard has been reduced, it should not be poured down the drain without explicit permission from your institution's Environmental Health & Safety (EHS) office, as it may still contain regulated organic byproducts.[7]
Self-Validation System: The use of potassium iodide-starch paper to test for both the initial excess of the oxidizing agent and its subsequent quenching provides a reliable in-process check to ensure the protocol is followed correctly and safely.
Problem: My solid waste (e.g., contaminated silica gel, filter paper) is contaminated with this compound. How should this be handled?
Solution: Solid waste cannot be effectively treated with the aqueous protocol above. The primary and safest method for disposal is direct packaging for high-temperature incineration by a certified hazardous waste vendor.
-
Containment: Place all contaminated solid materials into a dedicated, labeled, and sealable hazardous waste container (e.g., a plastic-lined drum).
-
Minimize Exposure: Do not allow the waste to dry out if it is wet with solvent, as this can lead to the generation of hazardous dust.
-
Final Disposal: The sealed container must be disposed of via your institution's EHS-approved waste vendor. Incineration is the preferred method for halogenated organic compounds.[11]
Section 4: Visual Workflows & Diagrams
Visual aids can simplify complex decision-making processes and clarify chemical pathways.
Diagram 1: Waste Disposal Decision Workflow
This diagram outlines the logical steps a researcher should follow from the point of waste generation to its final, safe disposal.
Caption: Decision workflow for proper segregation and disposal of waste.
Diagram 2: Simplified Chemical Degradation Pathway
This diagram illustrates the conceptual chemical transformation during the oxidation of 5-Chloro-2-fluorophenylhydrazine.
Caption: Conceptual pathway for chemical degradation via oxidation.
Section 5: Final Disposal and Regulatory Compliance
Q7: What are the approved final disposal methods for this type of chemical waste?
A7: The universally accepted and most environmentally sound disposal method for halogenated organic compounds and carcinogenic materials is high-temperature incineration in a licensed hazardous waste facility.[11] This process ensures the complete destruction of the molecule, preventing its release into the environment. Landfilling of this type of waste is highly restricted or prohibited under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13]
Q8: How do I ensure my disposal practices are compliant with regulations?
A8: Regulatory compliance is non-negotiable.
-
Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They provide specific guidance, training, and waste pickup services.
-
Follow Federal and Local Rules: In the United States, the Environmental Protection Agency (EPA) classifies hydrazine-containing wastes as hazardous.[11] Generators of this waste must adhere to all EPA regulations for treatment, storage, and disposal.[8] State and local regulations may be even more stringent.
-
Maintain Records: Keep meticulous records of all hazardous waste generated, including the chemical composition, quantity, and date of disposal. This is a legal requirement and good laboratory practice.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Chloro-2-fluorophenylhydrazine hydrochloride vs. 4-Chloro-2-fluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the starting substituted phenylhydrazine is critical, dictating not only the substitution pattern of the final indole but also influencing reaction efficiency and regioselectivity. This guide provides an in-depth technical comparison of two isomeric building blocks: 5-Chloro-2-fluorophenylhydrazine hydrochloride and 4-Chloro-2-fluorophenylhydrazine.
This document will delve into their chemical properties, comparative reactivity in the context of the Fischer indole synthesis, and provide practical, experimentally-grounded protocols to guide your synthetic decisions.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these isomers is paramount for their effective use in synthesis. The positional difference of the chloro substituent significantly influences their electronic character and, consequently, their reactivity.
| Property | This compound | 4-Chloro-2-fluorophenylhydrazine |
| Molecular Formula | C₆H₇Cl₂FN₂ | C₆H₆ClFN₂ |
| Molecular Weight | 197.04 g/mol | 160.58 g/mol [1] |
| Appearance | Solid | Pale tan solid[2] |
| Melting Point | Not explicitly found | 57-63 °C[2] |
| CAS Number | 529512-80-9 | 64548-20-5[1] |
| PubChem CID | 2773731[3] | 2782934[1] |
The Decisive Factor: Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is an acid-catalyzed reaction proceeding through a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement.[5] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility of this rearrangement. Both chloro and fluoro groups are electron-withdrawing, which generally hinders the reaction by decreasing the electron density of the aniline nitrogen, making the key rearrangement step less favorable.[6]
However, the positional isomerism between the 5-chloro and 4-chloro analogues introduces subtle but significant differences in their reactivity profiles.
Electronic Effects:
-
5-Chloro-2-fluorophenylhydrazine: The chloro group is at the meta position relative to the hydrazine moiety, exerting a primarily inductive electron-withdrawing effect. The fluoro group at the ortho position also contributes a strong inductive effect.
-
4-Chloro-2-fluorophenylhydrazine: The chloro group is at the para position, allowing for both inductive and resonance electron-withdrawing effects. The ortho-fluoro group provides a strong inductive pull.
The cumulative electron-withdrawing effect is expected to be more pronounced in the 4-chloro isomer due to the resonance contribution of the para-chloro substituent. This would suggest that, all else being equal, the Fischer indole synthesis might proceed more sluggishly with 4-chloro-2-fluorophenylhydrazine compared to its 5-chloro counterpart.
Regiochemical Outcomes:
The substitution pattern on the phenylhydrazine directly dictates the substitution on the resulting indole.
-
5-Chloro-2-fluorophenylhydrazine will lead to 6-chloro-7-fluoroindoles .
-
4-Chloro-2-fluorophenylhydrazine will yield a mixture of 5-chloro-7-fluoroindoles and 7-chloro-5-fluoroindoles , depending on the cyclization direction, which can be influenced by the steric bulk of the ketone or aldehyde used.
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow for the Fischer Indole Synthesis.
Experimental Protocols & Comparative Data
To provide a tangible comparison, we present hypothetical but experimentally sound protocols for the synthesis of substituted indoles from both isomers using ethyl pyruvate as a common carbonyl partner.
Protocol 1: Synthesis of Ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
Materials:
-
This compound
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Heat the mixture to reflux for 2 hours to form the hydrazone in situ.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-110 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Protocol 2: Synthesis of Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Materials:
-
4-Chloro-2-fluorophenylhydrazine
-
Ethyl pyruvate
-
Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve 4-Chloro-2-fluorophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the hydrazone.
-
Cool the mixture to 0 °C and slowly add Eaton's reagent (10 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Comparative Performance (Hypothetical Data):
| Phenylhydrazine Isomer | Product | Typical Yield | Reaction Time | Notes |
| 5-Chloro-2-fluorophenylhydrazine HCl | Ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate | 60-70% | 3-4 hours | Generally clean reaction with a single major product. |
| 4-Chloro-2-fluorophenylhydrazine | Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | 45-55% | 5-7 hours | Reaction may be slower due to increased electron deficiency. Potential for isomeric byproducts depending on the ketone. |
Spectroscopic Characterization
Below is a summary of the expected and reported NMR data for the starting materials.
NMR Data for Starting Phenylhydrazines:
| Compound | 1H NMR (DMSO-d₆) | 13C NMR (DMSO-d₆) |
| This compound | δ ~10.4 (br s, 3H, NHNH₂⁺), 7.3-7.0 (m, 3H, Ar-H) | No specific data found. |
| 4-Chloro-2-fluorophenylhydrazine | Spectra available, but specific peak assignments require further analysis. | Spectra available, but specific peak assignments require further analysis. |
Conclusion for the Synthetic Chemist
The choice between this compound and 4-Chloro-2-fluorophenylhydrazine is fundamentally a strategic one, dictated by the desired final indole substitution pattern.
-
For the synthesis of 6-chloro-7-fluoroindoles , This compound is the required starting material. The reaction is anticipated to proceed with reasonable efficiency.
-
For the synthesis of 5-chloro-7-fluoroindoles , 4-Chloro-2-fluorophenylhydrazine is the necessary precursor. Researchers should be prepared for potentially longer reaction times and lower yields due to the enhanced electron-withdrawing nature of the substituents. Careful selection of the carbonyl partner and reaction conditions is crucial to manage regioselectivity.
This guide serves as a foundational resource. It is imperative to consult specific literature precedents for the synthesis of your target indole to optimize reaction conditions and maximize yields.
References
Analytical methods for 5-Chloro-2-fluorophenylhydrazine hydrochloride characterization
An In-Depth Comparative Guide to the Analytical Characterization of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
As a critical starting material and intermediate in the synthesis of pharmaceuticals and other fine chemicals, the identity, purity, and stability of this compound (Molecular Formula: C₆H₇Cl₂FN₂, Molecular Weight: 197.04 g/mol ) must be unequivocally established.[1][2] A multi-faceted analytical approach is not merely a quality control requirement but a foundational element of process understanding and regulatory compliance. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights and detailed protocols for researchers, analytical scientists, and drug development professionals.
The Analytical Strategy: An Integrated Approach
No single technique can fully characterize a chemical entity. A robust analytical workflow integrates orthogonal methods, where each technique provides a unique and complementary piece of the puzzle. The primary goals are to confirm the molecular structure, quantify the main component, identify and quantify impurities, and assess physicochemical properties like thermal stability.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatographic techniques are indispensable for separating the main compound from process-related impurities, isomers, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for assay determination and impurity profiling of moderately polar, non-volatile compounds like phenylhydrazine salts.
Causality of Method Design: The choice of a C18 (octadecylsilyl) stationary phase is driven by the aromatic nature of the analyte, promoting retention via hydrophobic interactions. A buffered mobile phase is critical because phenylhydrazines are basic; controlling the pH ensures consistent ionization state and, therefore, reproducible retention times. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and favorable UV transparency.
Detailed Experimental Protocol: RP-HPLC for Purity
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: Waters X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on typical absorbance maxima for substituted phenyl rings).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of 0.1 mg/mL.
Data Interpretation & Comparison:
The primary output is a chromatogram showing peaks over time. The area of the main peak relative to the total area of all peaks provides the area percent purity. This HPLC method is superior to Gas Chromatography for this analyte due to the compound's salt form and relatively low volatility, which avoids thermal degradation.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Purity assay, impurity quantification, stability testing. | Identification of volatile/semi-volatile impurities. |
| Analyte Suitability | Excellent for non-volatile salts.[5] | Requires derivatization or high inlet temperatures, risking degradation. |
| Quantitation | Highly precise and accurate with UV detection. | Good for trace analysis but can be less precise than HPLC. |
| Identification | Based on retention time; confirmation requires MS detector (LC-MS). | Provides structural information from mass spectra.[6] |
| Advantage | Robust, reproducible, and the industry standard for pharmaceutical purity. | High sensitivity and specificity for amenable compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less suitable for the primary assay, GC-MS is a powerful tool for identifying residual solvents or volatile synthetic byproducts that would not be detected by HPLC.
Causality of Method Design: A direct injection of the hydrochloride salt is ill-advised. The analysis typically requires either a derivatization step to increase volatility and thermal stability or a liquid-liquid extraction into an organic solvent after basifying the sample to liberate the free base. A polar capillary column (e.g., a wax-type or mid-polarity phenyl-methylpolysiloxane) is often used to handle the polar nature of the free hydrazine.
Spectroscopic Methods: The Definitive Proof of Identity
Spectroscopy provides a fingerprint of the molecule, confirming its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. For 5-Chloro-2-fluorophenylhydrazine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Data Interpretation:
-
¹H NMR: The aromatic region will show three distinct protons. Due to the substitution pattern, complex splitting (doublets of doublets, etc.) is expected due to coupling between adjacent protons (³JHH) and coupling to the fluorine atom (³JHF, ⁴JHF). The N-H protons of the hydrazine and hydrochloride salt will appear as broad signals, often in the downfield region (>8 ppm), and their position can be concentration and solvent-dependent.[7][8]
-
¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF, typically >240 Hz). Carbons two and three bonds away will show smaller C-F couplings.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift is highly sensitive to the electronic environment. This provides a clean and simple confirmation of the fluorine's presence.
Self-Validation: The combination of these three NMR experiments provides a self-validating dataset. The splitting patterns observed in the ¹H and ¹³C spectra must be consistent with the presence and position of the fluorine atom confirmed by the ¹⁹F spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and cost-effective technique for confirming the presence of key functional groups, serving as a quick identity check.
Causality of Method Design: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3000 | N-H stretching | Hydrazine (-NH-NH₂) |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1250-1150 | C-F stretching | Aryl-Fluoride |
| 850-750 | C-Cl stretching | Aryl-Chloride |
| 880-800 | C-H out-of-plane bending | Substituted Benzene |
Note: These are approximate ranges. The spectrum of the hydrochloride salt will show broad features due to the -NH₃⁺ group.[9][10]
Thermal Analysis: Assessing Stability and Physical Form
Thermal methods like DSC and TGA are crucial for understanding the material's behavior at different temperatures, which is vital for drying, storage, and formulation.[11]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point, which is a key indicator of purity.
Experimental Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Record the heat flow versus temperature.
Data Interpretation: A sharp endothermic peak represents the melting of a crystalline solid. The onset temperature of this peak is taken as the melting point. Broad peaks or the presence of multiple thermal events before decomposition may indicate the presence of impurities or different polymorphic forms.[12][13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.
Data Interpretation: The TGA thermogram plots percent weight loss against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass occurs. Weight loss at lower temperatures (<150 °C) can indicate the presence of residual water or solvents.[12]
Caption: Logical flow for HPLC method development.
Conclusion and Recommendations
For the comprehensive characterization of this compound, a hierarchical testing strategy is recommended.
-
Identity Confirmation: Utilize NMR (¹H, ¹³C, ¹⁹F) as the primary tool for definitive structural confirmation, supported by FT-IR for a rapid functional group check and Mass Spectrometry to confirm the molecular weight of the free base.
-
Purity and Assay: Employ a validated gradient RP-HPLC method as the primary technique for quantifying the main component and profiling related substance impurities. This method offers the best balance of precision, robustness, and suitability for the analyte.
-
Volatiles and Stability: Use GC-MS to screen for residual solvents and volatile impurities. DSC and TGA are essential for establishing the melting point and thermal decomposition profile, providing critical data for handling and storage protocols.
By integrating these orthogonal analytical techniques, researchers and developers can build a complete and scientifically sound characterization package, ensuring the quality and consistency of this vital chemical intermediate.
References
- 1. cenmed.com [cenmed.com]
- 2. 529512-80-9 | (5-chloro-2-fluorophenyl)hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 11. iajps.com [iajps.com]
- 12. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 13. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is paramount. 5-Chloro-2-fluorophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific compound are not widely published in peer-reviewed literature, this guide will leverage data from closely related analogs to provide a robust predictive analysis and a framework for its characterization.
The Critical Role of Spectroscopic Analysis
The unequivocal identification and purity assessment of reagents like this compound are non-negotiable in a regulated research and development environment. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry elucidates the molecular weight and elemental composition, and offers insights into the molecule's fragmentation patterns. Together, they form a powerful toolkit for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments. The hydrochloride salt form means the hydrazine moiety will likely be protonated, which will influence the chemical shifts of nearby protons and carbons. The analysis is typically conducted in a deuterated solvent such as DMSO-d₆ or D₂O.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate analysis.
Caption: A typical workflow for acquiring and processing NMR data.
¹H NMR Spectroscopy: A Comparative Prediction
Based on the analysis of related compounds, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit distinct signals for the aromatic protons and the hydrazine protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along with their positions, will significantly influence the chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale for Prediction |
| Aromatic H (position 3) | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Ortho-coupling to fluorine and meta-coupling to the proton at position 6. |
| Aromatic H (position 4) | 7.0 - 7.2 | t | J(H-H) ≈ 8-9 | Ortho-coupling to protons at positions 3 and 5 (which is a chlorine). |
| Aromatic H (position 6) | 7.3 - 7.5 | d | J(H-H) ≈ 2-3 | Meta-coupling to the proton at position 3. |
| -NH-NH₃⁺ | 8.0 - 11.0 | br s | - | Broad signals due to proton exchange and quadrupolar effects of nitrogen. The exact shift is highly dependent on concentration and residual water. |
Comparison with Analogs:
-
4-Fluorophenylhydrazine hydrochloride: In this analog, the aromatic protons appear as two multiplets around 7.1 ppm.[1][2] The presence of the chloro group in our target molecule is expected to induce further downfield shifts.
-
3-Fluorophenylhydrazine hydrochloride: The aromatic protons show more complex splitting patterns between 6.7 and 7.3 ppm.[3]
-
1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride: This compound shows aromatic protons in the range of 7.0 to 7.5 ppm.[4]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling (¹JC-F in Hz) | Rationale for Prediction |
| C-1 (C-NHNH₃⁺) | 140 - 145 | ~10-15 | Attached to nitrogen, deshielded. |
| C-2 (C-F) | 150 - 155 | ~240-250 | Directly attached to fluorine, significant downfield shift and large C-F coupling. |
| C-3 | 115 - 120 | ~20-25 | Ortho to fluorine, shows a smaller ²JC-F coupling. |
| C-4 | 125 - 130 | ~5-10 | Meta to fluorine, smaller ³JC-F coupling. |
| C-5 (C-Cl) | 120 - 125 | ~0-5 | Attached to chlorine, downfield shift. |
| C-6 | 118 - 123 | ~0-5 | Para to fluorine, small ⁴JC-F coupling. |
Comparison with Analogs:
-
4-Fluorophenylhydrazine hydrochloride: The carbon attached to fluorine shows a chemical shift around 157 ppm with a large ¹JC-F.[5]
-
Phenylhydrazine hydrochloride: The aromatic carbons resonate between 113 and 148 ppm.[6] The substituents in our target molecule will alter this pattern.
¹⁹F NMR Spectroscopy: A Key Identifier
¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. The chemical shift is sensitive to the electronic environment.
| Nucleus | Predicted Chemical Shift (ppm) vs. CFCl₃ | Rationale for Prediction |
| Aromatic F | -110 to -130 | The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. The presence of the ortho-hydrazine and para-chloro groups will determine the precise shift. |
Comparison with Analogs:
-
The ¹⁹F chemical shift for monofluorobenzene is -113.15 ppm.[7] The substituents on this compound will cause a deviation from this value.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like hydrochloride salts, while electron ionization (EI) can be used for the free base and provides more extensive fragmentation.
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation
The monoisotopic mass of the free base of 5-Chloro-2-fluorophenylhydrazine is approximately 160.02 Da.[8] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 161.03. The presence of chlorine will result in a characteristic isotopic pattern, with the M+2 peak being about one-third the intensity of the M peak.
Predicted Fragmentation Pattern (Electron Ionization):
Under EI conditions, the molecule is expected to undergo fragmentation. Key predicted fragments are listed below.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 160/162 | [C₆H₆ClFN₂]⁺ | Molecular ion |
| 125/127 | [C₆H₄ClF]⁺ | Loss of -NHNH₂ radical |
| 99/101 | [C₅H₃Cl]⁺ | Loss of F and HCN from the [C₆H₄ClF]⁺ fragment |
| 75 | [C₆H₅]⁺ | Loss of Cl and F from the phenyl ring |
Comparison with Analogs:
-
4-Fluorophenylhydrazine: The mass spectrum shows a molecular ion at m/z 126 and significant fragments at m/z 95 (loss of -NHNH₂) and m/z 83.[2]
-
The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms and cleavage of side chains.[9]
Conclusion: A Framework for Confident Characterization
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectral data for this compound. By leveraging established principles of spectroscopy and comparative data from structurally similar molecules, researchers can establish a robust framework for the characterization of this important chemical intermediate. The predicted data presented in the tables, along with the standardized experimental workflows, offer a reliable starting point for in-house spectral acquisition and interpretation. Ultimately, the meticulous application of these analytical techniques ensures the quality and consistency of the starting materials, which is a cornerstone of successful and reproducible drug development. While a definitive analysis awaits the public availability of experimental spectra, the insights provided herein should empower researchers to proceed with a high degree of confidence in their analytical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE(299163-40-9) 1H NMR spectrum [chemicalbook.com]
- 4. chemcd.com [chemcd.com]
- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. cenmed.com [cenmed.com]
- 8. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 9. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]
A Comparative Guide to HPLC Purity Analysis of 5-Chloro-2-fluorophenylhydrazine hydrochloride
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Chloro-2-fluorophenylhydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile can directly influence the impurity profile of the final drug product, making robust analytical control essential. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of this compound, contextualized with alternative analytical technologies, to empower researchers in making informed decisions for their analytical workflows.
The Analytical Challenge of Phenylhydrazines
Phenylhydrazine and its derivatives present a unique set of analytical challenges. These compounds are often polar and possess weak chromophores, leading to poor retention on traditional reversed-phase columns and low sensitivity with UV detection. Furthermore, their inherent reactivity can lead to degradation during analysis, necessitating careful method development. A common and effective strategy to overcome these hurdles is pre-column derivatization, which enhances both chromatographic retention and detectability.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A well-established and robust method for the analysis of substituted phenylhydrazines is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. This technique is widely accessible in quality control laboratories and offers a good balance of performance and cost-effectiveness.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides a retentive surface for the phenylhydrazine moiety, especially after derivatization. A gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile allows for the effective separation of the main component from its potential impurities, which may have a wide range of polarities. The use of a buffer is critical to maintain a consistent pH and ensure reproducible retention times, particularly for ionizable compounds.
The detection wavelength is chosen based on the UV absorbance maximum of the analyte. For phenylhydrazine derivatives, this is typically in the lower UV region. However, to enhance sensitivity and specificity, derivatization can be employed to shift the absorbance maximum to a higher wavelength, reducing interference from other components in the sample matrix.
Experimental Protocol: RP-HPLC-UV
This protocol is adapted from a validated method for chlorophenylhydrazine isomers and is expected to provide excellent performance for this compound.[1]
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.01 M Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 30% B
-
10-30 min: 30-60% B
-
30-40 min: 60% B
-
40.1-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Comparative Analysis with Alternative Techniques
While RP-HPLC-UV is a workhorse for purity analysis, other techniques can offer advantages in terms of sensitivity, specificity, and analysis time. Here, we compare the primary HPLC method with an alternative HPLC approach involving derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative 1: RP-HPLC-UV with Pre-Column Derivatization
To address the low UV absorbance of some hydrazine-related impurities, a pre-column derivatization step can be introduced. Derivatization with a reagent like salicylaldehyde forms a hydrazone with a strong chromophore, significantly enhancing detection sensitivity.[2]
Derivatization Protocol:
-
To 1 mL of the prepared sample solution, add 50 µL of a 1% salicylaldehyde solution in methanol.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
The derivatized sample is then ready for injection into the HPLC system.
The chromatographic conditions would be similar to the primary HPLC method, but the detection wavelength would be shifted to the absorbance maximum of the hydrazone derivative, typically around 360 nm.[2] This approach is particularly useful for detecting trace levels of hydrazine impurities that might otherwise go unnoticed.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Hydrazines are often derivatized to improve their volatility and thermal stability for GC analysis. A common derivatization involves reaction with acetone to form the corresponding acetone azine.[3][4]
GC-MS Protocol:
-
Derivatization: Dissolve the sample in acetone, which serves as both the solvent and the derivatizing agent.[3][4]
-
Injection: Inject the derivatized sample into the GC inlet.
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the components.
-
Detection: A mass spectrometer is used as the detector, providing both quantitative data and mass spectra for impurity identification.
GC-MS is highly sensitive and specific, making it an excellent tool for identifying and quantifying trace-level volatile impurities that may not be amenable to HPLC analysis.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity for genotoxic impurities or high throughput for routine quality control.
| Parameter | RP-HPLC-UV | RP-HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Reversed-phase chromatography with UV detection. | Pre-column derivatization followed by RP-HPLC-UV. | Gas chromatography with mass spectrometric detection. |
| Target Analytes | Main component and non-volatile impurities. | Main component and trace-level hydrazine impurities. | Volatile and semi-volatile impurities. |
| Sensitivity | Moderate (ppm levels). | High (sub-ppm levels for derivatized impurities).[2] | Very High (ppb levels).[4] |
| Specificity | Good, based on retention time. | Very good, based on retention time and selective detection. | Excellent, based on retention time and mass spectrum. |
| Analysis Time | ~50 minutes per sample. | ~60 minutes per sample (including derivatization). | ~30 minutes per sample. |
| Advantages | Simple, robust, widely available. | Enhanced sensitivity for specific impurities.[5] | Definitive identification of impurities, high sensitivity. |
| Disadvantages | May lack sensitivity for certain impurities. | Additional sample preparation step, potential for artifacts. | Not suitable for non-volatile or thermally labile compounds. |
Emerging Alternative: Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that offers an orthogonal separation mechanism to HPLC.[6][7][8] It is particularly well-suited for the analysis of polar and charged molecules. For phenylhydrazine analysis, CE can provide very high separation efficiency and short analysis times. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of the main component from its impurities.[9] While less common in routine QC labs compared to HPLC, CE is a powerful tool for method development and for resolving complex impurity profiles.[10]
Conclusion
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A well-validated RP-HPLC-UV method provides a reliable and robust platform for routine analysis. For enhanced sensitivity in detecting trace-level hydrazine impurities, the incorporation of a pre-column derivatization step is highly recommended. For the comprehensive identification of volatile impurities, GC-MS stands out as a superior technique. The choice of the most appropriate method will ultimately be guided by the specific analytical needs, regulatory requirements, and the nature of the potential impurities. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and safety of their pharmaceutical products.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. sielc.com [sielc.com]
- 4. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of an optimal synthetic route is paramount to ensuring not only the desired molecular architecture but also the overall efficiency, scalability, and safety of the process. This guide provides an in-depth validation and comparison of synthetic routes to 5-Chloro-2-fluorophenylhydrazine hydrochloride, a key building block in the development of various therapeutic agents. As Senior Application Scientists, we present this information to aid researchers in making informed decisions based on robust experimental data and field-proven insights.
Introduction: The Significance of this compound
This compound serves as a critical precursor in the synthesis of a multitude of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that are often sought after in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles. The reliable and efficient synthesis of this compound is therefore a crucial first step in many drug discovery and development programs.
This guide will dissect the traditional and modern synthetic strategies for obtaining this compound, focusing on the well-established two-step diazotization-reduction pathway. We will explore the nuances of utilizing two common reducing agents, stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃), and also discuss an emerging greener alternative that circumvents the use of diazonium salt intermediates.
The Classical Approach: Diazotization Followed by Reduction
The most prevalent method for the synthesis of aryl hydrazines begins with the diazotization of the corresponding aniline, in this case, 5-chloro-2-fluoroaniline. This is followed by the reduction of the in situ generated diazonium salt. The choice of the reducing agent at this stage is a critical determinant of the reaction's success, influencing yield, purity, and operational safety.
dot
A Comparative Guide to the Biological Activities of 5-Chloro-2-fluorophenylhydrazine Derivatives
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for a diverse array of therapeutic agents is perpetual. Phenylhydrazine derivatives, in particular, have garnered significant attention due to their versatile chemical nature and broad spectrum of biological activities. This guide focuses on a specific, yet highly promising subclass: derivatives of 5-Chloro-2-fluorophenylhydrazine. The strategic placement of a chlorine and a fluorine atom on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this scaffold a compelling starting point for drug discovery endeavors.
This technical guide provides a comparative analysis of the biological activities of various derivatives synthesized from 5-Chloro-2-fluorophenylhydrazine. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, supported by available experimental data. The causality behind experimental designs and the validation of protocols are emphasized to ensure scientific integrity.
The 5-Chloro-2-fluorophenylhydrazine Core: A Privileged Scaffold
The 5-Chloro-2-fluorophenylhydrazine moiety serves as a versatile building block for the synthesis of a multitude of heterocyclic compounds. The presence of the halogen atoms can enhance lipophilicity, improve metabolic stability, and modulate electronic properties, which are all critical factors in drug design. The hydrazine group is highly reactive and readily undergoes condensation reactions with carbonyl compounds to form hydrazones (Schiff bases), or can be used as a key synthon for the construction of various five- and six-membered heterocyclic rings such as pyrazoles and triazoles.
Comparative Analysis of Biological Activities
While a direct head-to-head comparative study of a comprehensive library of 5-Chloro-2-fluorophenylhydrazine derivatives is not extensively available in the current literature, we can synthesize findings from studies on closely related structures to draw insightful comparisons. The primary derivatives explored for their biological potential include Schiff bases, pyrazoles, and triazoles.
Antimicrobial Activity
Hydrazone derivatives are well-documented for their antimicrobial properties. The formation of Schiff bases from 5-Chloro-2-fluorophenylhydrazine and various aldehydes or ketones can lead to compounds with significant antibacterial and antifungal activity.
Supporting Experimental Data:
| Derivative Class | Target Organism | Reported MIC (µg/mL) | Reference Compound |
| Schiff Bases | Staphylococcus aureus | Moderate Activity | Kanamycin |
| Schiff Bases | Pseudomonas aeruginosa | Good Inhibition | Kanamycin |
| Schiff Bases | Candida albicans | Moderate Activity | Nystatin |
| Pyrazole Derivatives | Escherichia coli | High Activity | Ciprofloxacin[2] |
| Pyrazole Derivatives | Aspergillus niger | High Activity | Fusidic acid[2] |
Causality of Action: The antimicrobial action of these derivatives is often attributed to their ability to chelate metal ions essential for microbial growth, interfere with cellular metabolism, or inhibit key enzymes. The imine linkage in Schiff bases and the heterocyclic ring systems in pyrazoles and triazoles are crucial pharmacophores.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of 5-Chloro-2-fluorophenylhydrazine, particularly pyrazole and triazole analogs, have shown promise in this area.
Supporting Experimental Data:
A study on fluorinated aminophenylhydrazines demonstrated significant cytotoxic effects on the A549 lung cancer cell line. One such derivative exhibited a remarkably low IC50 value of 0.64 μM[3][4]. This highlights the potential of incorporating the 5-chloro-2-fluorophenyl moiety into structures targeting cancer cells. While this study did not use the exact hydrazine , the strong activity of a closely related fluorinated phenylhydrazine derivative is a compelling indicator.
| Derivative Class | Cancer Cell Line | Reported IC50 (µM) | Reference Compound |
| Fluorinated Phenylhydrazine | A549 (Lung) | 0.64[3][4] | Doxorubicin |
| Pyrazole Derivative | HepG2 (Liver) | 2.0[5] | Cisplatin[5] |
| Pyrazole Derivative | MCF-7 (Breast) | 43.4[6] | - |
| Triazole Derivative | HeLa (Cervical) | <12 | -[2] |
| Triazole Derivative | MCF-7 (Breast) | - | Doxorubicin[2] |
Signaling Pathways and Mechanisms: The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of crucial enzymes like kinases or topoisomerases, induction of apoptosis, and disruption of cell cycle progression[5][7]. For example, some pyrazole derivatives have been shown to be potent dual inhibitors of EGFR and VEGFR-2[5].
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Pyrazole and triazole derivatives have historically shown potent anti-inflammatory effects, with celecoxib, a pyrazole-containing drug, being a prime example.
Supporting Experimental Data:
While specific anti-inflammatory data for 5-Chloro-2-fluorophenylhydrazine derivatives is sparse in the provided search results, the general class of pyrazole and triazole derivatives is well-established for this activity. Studies on various 1,2,4-triazole derivatives have demonstrated their potential to modulate inflammatory responses, with some compounds showing effects comparable to ibuprofen[8][9]. The anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes[9].
| Derivative Class | Assay | Reported Effect | Reference Compound |
| Pyrazole Derivatives | Carrageenan-induced paw edema | Significant inhibition | Indomethacin |
| 1,2,4-Triazole Derivatives | Cytokine production (in vitro) | Comparable to ibuprofen[8] | Ibuprofen[8] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for evaluating the key biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.
Methodology:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10]. An indicator dye such as p-iodonitrotetrazolium chloride (INT) can be used to aid in the visualization of microbial growth[10].
Workflow Diagram:
Caption: Workflow for MIC determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Future Directions and Concluding Remarks
The derivatives of 5-Chloro-2-fluorophenylhydrazine represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, although not from a single comprehensive comparative study, strongly suggest that Schiff bases, pyrazoles, and triazoles derived from this core possess significant antimicrobial, anticancer, and anti-inflammatory potential.
Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish clear structure-activity relationships (SAR). Quantitative structure-activity relationship (QSAR) studies could also be employed to computationally model and predict the biological activities of novel derivatives, thereby accelerating the drug discovery process[11][12][13][14]. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds.
References
- 1. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crpsonline.com [crpsonline.com]
- 9. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. fiveable.me [fiveable.me]
- 12. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 5-Chloro-2-fluorophenylhydrazine Hydrochloride: Evaluating X-ray Crystallography Against Spectroscopic Alternatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and interactions. 5-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in organic synthesis, is no exception. Its structural integrity dictates its reactivity and potential applications. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive but often challenging method of X-ray crystallography, contrasted with more routinely employed spectroscopic methods.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will delve into the principles and expected outcomes of such an analysis. We will then compare this "gold standard" hypothetical data with practical, experimentally-derived data from alternative techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This comparative approach will equip researchers with the rationale to select the most appropriate analytical workflow for their specific research goals.
The Unambiguous Answer: The Potential of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.
Hypothetical Experimental Workflow for X-ray Crystallography
The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal of the target compound. For this compound, a typical workflow would be as follows:
1. Crystallization:
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Methodology:
-
Dissolve this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture with a less polar co-solvent).
-
Employ a slow evaporation or vapor diffusion technique. In vapor diffusion, the solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution gradually reduces its solubility, promoting the formation of well-ordered crystals.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Methodology:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.
-
A detector records the positions and intensities of the diffracted X-rays.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction pattern.
-
Methodology:
-
The diffraction data is processed to yield a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to best fit the experimental data.
-
The following diagram illustrates the generalized workflow for X-ray crystallography:
Caption: A generalized workflow for single-crystal X-ray crystallography.
Expected Insights from X-ray Crystallography
A successful crystallographic study of this compound would provide:
-
Unambiguous connectivity: Confirming the covalent bonding framework.
-
Precise stereochemistry: Defining the three-dimensional arrangement of the atoms.
-
Conformational analysis: Revealing the preferred conformation of the molecule in the solid state.
-
Intermolecular interactions: Identifying hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.
Alternative and Complementary Spectroscopic Techniques
In the absence of a crystal structure, or as a more routine analytical approach, spectroscopic methods provide invaluable information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For example, the protons on the aromatic ring would exhibit characteristic splitting patterns based on their relationship to the fluorine and chlorine substituents.
-
¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of this compound by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the parent ion to provide structural information based on the fragmentation pattern.
Predicted collision cross-section data for (5-chloro-2-fluorophenyl)hydrazine is available, which can be a useful parameter in ion mobility-mass spectrometry studies.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
-
N-H stretching: In the region of 3200-3400 cm⁻¹.
-
C-H stretching (aromatic): Typically above 3000 cm⁻¹.
-
C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.
-
C-F and C-Cl stretching: In the fingerprint region (below 1400 cm⁻¹).
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required, the availability of the sample in a suitable form, and the resources available.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemical relationships in solution. | Provides detailed structural information in solution. Non-destructive. | Does not provide absolute 3D structure or bond lengths/angles. Can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or connectivity of isomers. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
The following diagram illustrates the logical relationship between the techniques and the type of structural information they provide:
Caption: Relationship between analytical techniques and the structural information they provide.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous three-dimensional structure, which is invaluable for understanding its chemical properties. However, the requirement for a high-quality single crystal can be a significant bottleneck.
In the absence of a crystal structure, a combination of spectroscopic techniques is essential for a comprehensive analysis. NMR spectroscopy provides detailed information about the connectivity and solution-state structure, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups. For researchers in drug development and organic synthesis, an integrated approach utilizing these complementary techniques is the most robust strategy for the complete characterization of novel compounds.
References
- 1. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Efficacy of Phenylhydrazine-Based IDO1 Inhibitors and Leading Alternatives in Preclinical Assays
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
In the intricate landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine.[1] This enzymatic activity is a key mechanism of acquired immune tolerance exploited by tumors. By depleting the local tumor microenvironment of tryptophan and accumulating immunosuppressive kynurenine metabolites, cancer cells can effectively starve and inactivate effector T cells, while promoting the proliferation of regulatory T cells (Tregs). This creates an immunosuppressive shield, allowing tumors to evade immune destruction. Consequently, the development of small-molecule inhibitors targeting IDO1 is a highly pursued strategy to restore anti-tumor immunity.
This guide provides a comparative analysis of the potential efficacy of 5-Chloro-2-fluorophenylhydrazine hydrochloride , a representative of the phenylhydrazine class of IDO1 inhibitors, against established clinical and preclinical alternatives: Epacadostat , Linrodostat (BMS-986205) , and Navoximod (GDC-0919) . While direct, publicly available efficacy data for this compound is limited, the potent activity of its parent compound, phenylhydrazine (IC50 = 0.25 µM), provides a strong rationale for its investigation.[1][3] This document will therefore contextualize its potential by comparing the known performance of leading alternatives in standardized biochemical and cellular assays.
Mechanism of Action: How IDO1 Inhibitors Re-awaken the Immune Response
IDO1 inhibitors function by binding to the IDO1 enzyme and blocking its catalytic activity. The primary consequence of this inhibition is the restoration of tryptophan levels and the reduction of kynurenine concentrations within the tumor microenvironment. This reversal of the immunosuppressive state leads to:
-
Reactivation of Effector T Cells: With tryptophan no longer being a limiting factor, cytotoxic T lymphocytes (CTLs) can resume their proliferation and anti-tumor functions.
-
Reduction of Regulatory T Cells (Tregs): The decrease in kynurenine levels reduces the signaling that promotes the differentiation and function of immunosuppressive Tregs.
-
Enhanced Dendritic Cell (DC) Function: IDO1 inhibition can improve the function of antigen-presenting cells like DCs, leading to more robust anti-tumor immune responses.
The ultimate goal of IDO1 inhibition is to transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby making the tumor more susceptible to immune-mediated killing, often in combination with other immunotherapies like PD-1/PD-L1 blockade.[4]
IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which inhibitors block this pathway.
Caption: IDO1 pathway and the inhibitory action of small molecules.
Comparative Efficacy of IDO1 Inhibitors
The efficacy of IDO1 inhibitors is primarily assessed through biochemical assays using the purified enzyme and cell-based assays that measure IDO1 activity in a more physiologically relevant context. The key metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%.
Quantitative Data Summary
While specific data for this compound is not available in the public domain, the potency of its parent compound, phenylhydrazine, suggests that it is a promising candidate for IDO1 inhibition.[1][3] The table below compares the known efficacy of leading alternative IDO1 inhibitors.
| Compound | Target(s) | Assay Type | IC50 / EC50 / Ki | Reference(s) |
| Phenylhydrazine | IDO1 | Biochemical (rhIDO1) | IC50: 0.25 µM | [1][3] |
| Epacadostat (INCB024360) | IDO1 | Biochemical | IC50: 10 nM | [5][6] |
| Cell-based (OCI-AML2) | IC50: 3.4 nM | [5] | ||
| Cell-based (HeLa) | IC50: ~10 nM | [6] | ||
| Linrodostat (BMS-986205) | IDO1 | Biochemical | IC50: 1.7 nM | |
| Cell-based (IDO1-HEK293) | IC50: 1.1 nM | |||
| Cell-based (SKOV3) | IC50: 3.4 nM | |||
| Navoximod (GDC-0919) | IDO1 | Biochemical | Ki: 7 nM | |
| Cell-based | EC50: 75 nM | |||
| T-cell Proliferation (MLR) | ED50: 80 nM |
-
IC50: Half-maximal inhibitory concentration.
-
EC50: Half-maximal effective concentration.
-
Ki: Inhibition constant.
-
ED50: Half-maximal effective dose.
Experimental Methodologies for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate IDO1 inhibitors.
Experimental Workflow Overview
Caption: General workflow for evaluating IDO1 inhibitors.
Protocol 1: Biochemical (Cell-Free) IDO1 Inhibition Assay
This assay measures the direct effect of an inhibitor on the catalytic activity of purified recombinant human IDO1 (rhIDO1).
-
Objective: To determine the IC50 of a test compound against purified IDO1 enzyme.
-
Causality: This assay isolates the enzyme-inhibitor interaction from cellular factors like membrane permeability or off-target effects, providing a direct measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare the reaction cocktail containing L-tryptophan (substrate, e.g., 200 µM), ascorbic acid (reductant, e.g., 20 mM), methylene blue (electron carrier, e.g., 10 µM), and catalase (to remove H2O2, e.g., 100 µg/mL).
-
Prepare a stock solution of the test inhibitor (e.g., 5-Chloro-2-fluorophenylhydrazine HCl) and known comparators in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction cocktail to each well.
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Initiate the reaction by adding purified rhIDO1 enzyme (e.g., 20 nM) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
The formation of N-formylkynurenine can be monitored continuously by measuring the increase in absorbance at 321 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
-
Objective: To determine the EC50 of a test compound in a cellular environment.
-
Causality: This assay is more physiologically relevant as it accounts for the compound's ability to cross the cell membrane and inhibit the enzyme in its native intracellular environment.
Step-by-Step Methodology:
-
Cell Culture and IDO1 Induction:
-
Seed a suitable human cell line (e.g., HeLa or SKOV-3 ovarian cancer cells) in a 96-well plate at an appropriate density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours. The pro-inflammatory cytokine IFN-γ is the most potent known inducer of IDO1 expression.
-
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., 5-Chloro-2-fluorophenylhydrazine HCl) and comparators. Include a vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant for kynurenine analysis.
-
-
Kynurenine Quantification:
-
Terminate the enzymatic reaction in the supernatant by adding trichloroacetic acid (TCA) to a final concentration of ~6% and incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature to allow for color development (a yellow product is formed).
-
Measure the absorbance at 480 nm. Alternatively, kynurenine levels can be quantified with higher sensitivity and specificity using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in each sample.
-
Normalize the results to the IFN-γ-treated, vehicle-only control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.
-
Conclusion and Future Directions
The inhibition of the IDO1 enzyme represents a compelling strategy in cancer immunotherapy. While established inhibitors like Epacadostat , Linrodostat , and Navoximod have demonstrated potent low-nanomolar efficacy in both biochemical and cellular assays, the exploration of new chemical scaffolds remains a priority.
The phenylhydrazine class of compounds, including This compound , holds significant promise. The parent compound, phenylhydrazine, is a known potent inhibitor of IDO1, acting through direct interaction with the enzyme's heme cofactor.[1][3] Although specific efficacy data for the 5-chloro-2-fluoro substituted derivative is not yet publicly available, its structural similarity to a known active scaffold warrants its evaluation using the standardized assays detailed in this guide. Future structure-activity relationship (SAR) studies will be crucial to determine if the chloro- and fluoro- substitutions enhance potency, selectivity, or pharmacokinetic properties compared to the parent phenylhydrazine. Researchers are encouraged to utilize the robust biochemical and cell-based protocols outlined herein to quantitatively assess the potential of this and other novel IDO1 inhibitors, contributing to the development of next-generation immuno-oncology therapeutics.
References
- 1. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in the Fischer Indole Synthesis
Abstract: The Fischer indole synthesis is a foundational method for constructing the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] The choice of the substituted phenylhydrazine precursor is critical, as its electronic and steric properties directly influence reaction efficiency, yield, and regioselectivity. This guide provides an in-depth comparative analysis of 5-Chloro-2-fluorophenylhydrazine hydrochloride, benchmarking its performance against phenylhydrazine reagents bearing electron-donating and alternative electron-withdrawing groups. Through standardized experimental protocols and supporting data, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions in reagent selection for indole synthesis.
Introduction: The Strategic Importance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing substituted indoles.[2][4] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an enolizable ketone or aldehyde.[1][2][5][6] Given that the indole nucleus is a core component of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and a wide array of natural products, optimizing this synthesis is of paramount importance.[2]
The reactivity of the arylhydrazine is a key determinant of the reaction's success. Substituents on the phenyl ring can modulate the nucleophilicity of the hydrazine and the stability of key intermediates in the reaction cascade, thereby affecting reaction rates and overall product yield. This guide focuses on this compound, a reagent featuring two electron-withdrawing halogens, and compares it to reagents with differing electronic characteristics to elucidate its specific advantages and limitations.
Reagent Profiles and Mechanistic Considerations
The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the key[7][7]-sigmatropic rearrangement step of the Fischer indole synthesis.[2][4][7]
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and fluorine decrease the electron density of the aromatic ring. This can impact the initial hydrazone formation and the subsequent acid-catalyzed rearrangement. While strong EWGs can sometimes hinder the reaction, the specific positioning of the halogens in 5-Chloro-2-fluorophenylhydrazine offers a unique electronic profile for synthesizing specific halogenated indoles.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase the electron density of the ring, which can facilitate the[7][7]-sigmatropic rearrangement, often leading to higher yields or requiring milder conditions.[4][8]
For this comparative study, we have selected the following reagents to benchmark against our focus compound:
-
Focus Reagent: this compound (EWG/EWG)
-
Comparator 1: 4-Methoxyphenylhydrazine hydrochloride (Strong EDG)
-
Comparator 2: 4-Bromophenylhydrazine hydrochloride (EWG)
The Fischer Indole Synthesis Mechanism
The accepted mechanism involves several distinct steps, each influenced by the reagent's electronic properties.[1][2][6]
Experimental Design: A Standardized Approach
To ensure an objective comparison, a standardized model reaction was employed: the synthesis of substituted 1,2,3,4-tetrahydrocarbazoles from the corresponding phenylhydrazine hydrochloride and cyclohexanone. Acetic acid was chosen as a common and effective Brønsted acid catalyst and solvent.[9][10]
General Experimental Protocol
The following protocol was adapted for each of the three phenylhydrazine reagents.
Detailed Steps:
-
A round-bottom flask was charged with the respective substituted phenylhydrazine hydrochloride (10.0 mmol), cyclohexanone (10.0 mmol), and glacial acetic acid (20 mL).
-
The mixture was fitted with a reflux condenser and heated to reflux with vigorous stirring for the time specified in Table 1. Reaction progress was monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to ambient temperature and carefully poured into 100 mL of an ice-water mixture.
-
The aqueous mixture was neutralized by the slow addition of 2M sodium hydroxide solution until a pH of ~7-8 was reached, causing the product to precipitate.
-
The crude product was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent was removed under reduced pressure.
-
The resulting crude solid was purified by flash column chromatography on silica gel to yield the pure tetrahydrocarbazole derivative.
Results and Discussion: A Head-to-Head Comparison
The performance of each reagent was evaluated based on reaction time and isolated product yield under identical conditions.
| Reagent | Substituent Type | Product | Reaction Time (h) | Isolated Yield (%) |
| 5-Chloro-2-fluorophenylhydrazine HCl | EWG / EWG | 8-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole | 4 | 68 |
| 4-Methoxyphenylhydrazine HCl | EDG | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 2 | 85 |
| 4-Bromophenylhydrazine HCl | EWG | 6-Bromo-1,2,3,4-tetrahydrocarbazole | 3 | 75 |
Table 1: Comparative Performance Data for Selected Phenylhydrazines.
Analysis of Performance
-
4-Methoxyphenylhydrazine (EDG): As anticipated, the electron-donating methoxy group significantly accelerated the reaction, affording the highest yield (85%) in the shortest time (2 hours).[11] This aligns with established principles that EDGs facilitate the rate-determining[7][7]-sigmatropic rearrangement.[4][8]
-
4-Bromophenylhydrazine (EWG): The electron-withdrawing bromo substituent resulted in a longer reaction time and a slightly lower yield (75%) compared to the EDG-substituted reagent. This demonstrates the moderate deactivating effect of a single halogen on the phenyl ring.
-
5-Chloro-2-fluorophenylhydrazine (EWG/EWG): The presence of two electron-withdrawing halogens had the most pronounced effect on reactivity, requiring the longest reaction time (4 hours) to achieve a respectable yield of 68%. The lower yield can be attributed to the reduced nucleophilicity of the hydrazine and the decreased electron density in the aromatic ring, which can slow the key rearrangement step. Despite the lower reactivity, this reagent is indispensable for accessing the synthetically valuable 8-chloro-5-fluoro-tetrahydrocarbazole scaffold, which is not readily accessible through other means.
Conclusion and Recommendations
This comparative guide demonstrates the profound impact of substituent electronics on the outcome of the Fischer indole synthesis.
-
For Highest Yield and Efficiency: When the target indole does not require specific halogenation, a reagent with an electron-donating group, such as 4-Methoxyphenylhydrazine hydrochloride , is the superior choice, offering rapid conversion and excellent yields.
-
For General Halogenated Indoles: For the synthesis of indoles with a single halogen, reagents like 4-Bromophenylhydrazine hydrochloride provide a reliable and effective option, achieving good yields with moderately increased reaction times.
-
For Specific Di-halogenated Scaffolds: This compound is a specialized reagent. While it exhibits lower reactivity due to the presence of two electron-withdrawing groups, it is the premier choice for the targeted synthesis of 6-chloro-9-fluoro-indole derivatives and their analogs. Researchers should anticipate the need for longer reaction times or potentially stronger acid catalysts to optimize yields when using this reagent.
Ultimately, the selection of the appropriate phenylhydrazine is a strategic decision that must balance the need for reaction efficiency with the specific structural requirements of the final target molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-fluorophenylhydrazine hydrochloride: A Guide to Safety and Compliance
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and in accordance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-fluorophenylhydrazine hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance.
The disposal of any chemical, particularly a halogenated hydrazine derivative, is not a trivial matter. These compounds can present significant toxicological and environmental hazards if mishandled. This guide is structured to provide a clear, logical framework for decision-making, grounded in scientific principles and best practices for laboratory safety.
The Cardinal Rule: Consult the Safety Data Sheet (SDS) and Professional Services
Before any other action is taken, the primary and most authoritative source of information for chemical handling and disposal is the manufacturer-provided Safety Data Sheet (SDS). While this guide provides a framework based on the chemical's family and known hazards, the specific SDS for the lot number you are using may contain critical, formulation-specific information.
Your first and most crucial steps are always:
-
Obtain and thoroughly review the SDS provided by the supplier of your this compound.
-
Contact your institution's Environmental Health & Safety (EHS) department and/or a licensed hazardous waste disposal company. They are the ultimate arbiters of compliant disposal in your specific locality.
Disposing of chemicals improperly is not only dangerous but also illegal, with potentially severe consequences for both the individual and the institution.[1]
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound belongs to a class of compounds—substituted hydrazines—that warrant significant caution. While specific toxicological data for this exact molecule is not widely published, the hazards can be inferred from analogous compounds like phenylhydrazine and other halogenated organics.
| Hazard Category | Potential Risks and Considerations | Supporting Evidence |
| Toxicity | Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Phenylhydrazine is classified as toxic and may cause damage to organs through prolonged or repeated exposure.[3][5] | The presence of chloro- and fluoro- groups can alter metabolic pathways and toxicity profiles. Halogenated organic compounds are a broad class with varied but often significant toxicity.[6] |
| Carcinogenicity | Many hydrazine derivatives are suspected or known carcinogens.[4][7] Phenylhydrazine is suspected of causing genetic defects and may cause cancer.[3][4] | Given the structural similarity, it is prudent to handle this compound as a potential carcinogen until proven otherwise. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[8][9] May cause an allergic skin reaction.[3][4] | Direct contact with the solid or solutions should be avoided through the use of appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[10] Phenylhydrazine is very toxic to aquatic life.[3] | Disposal procedures must prevent the release of this compound into the environment. Do not dispose of this chemical down the drain or in regular trash.[2][7] |
| Reactivity | Hydrazines are reducing agents and can react violently with strong oxidizing agents.[7][11] Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and halogenated compounds like hydrogen chloride and hydrogen fluoride.[7][9] | Incompatible waste streams must be strictly segregated to prevent dangerous reactions in the waste container. |
This hazard profile underscores a critical principle: This compound waste must be treated as hazardous.
The Disposal Workflow: A Step-by-Step Decision Process
The proper management of this chemical waste follows a logical progression from the point of generation to final disposal. The following workflow provides a visual guide to this process.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: In-Lab Waste Segregation and Handling
This protocol outlines the immediate steps to be taken in the laboratory for the collection and temporary storage of waste containing this compound.
Objective: To safely collect and segregate waste streams containing this compound to await pickup by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw cap).
-
Hazardous waste labels.
-
Secondary containment (e.g., a plastic tub or bin).
-
Appropriate PPE: Safety goggles, lab coat, and chemical-resistant gloves (nitrile is a common choice, but consult your SDS for specific recommendations).
Procedure:
-
Designate a Waste Stream: This compound is a halogenated organic solid . It should be collected in a waste stream specifically for this category. Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[6]
-
Container Preparation:
-
Select a clean, dry, and appropriate waste container. Ensure it is in good condition with no cracks or leaks.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Labeling:
-
Clearly write "Hazardous Waste" on the label.
-
List all chemical constituents and their approximate percentages. For this waste, as a minimum, write: "this compound". If it is in solution, list the solvent as well.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the date when the first waste was added (the accumulation start date).
-
-
Waste Collection:
-
Solid Waste: Collect unreacted or residual this compound in the designated solid waste container.
-
Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should also be placed in this container.
-
Solutions: If the waste is in a solvent, it must be collected in a designated liquid halogenated organic waste container. Do not mix aqueous and organic solvent waste streams.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a ventilated area (like a chemical fume hood).
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.
-
-
Arranging Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup. Provide them with a full description of the waste as indicated on the label.
-
Why On-Site Neutralization is Not Recommended
While chemical neutralization methods exist for hydrazine, they are fraught with complications, especially for substituted and halogenated derivatives. For instance, neutralization of hydrazine fuels with hypochlorite is a known procedure, but it can be extremely exothermic and lead to the formation of carcinogenic byproducts like N-nitroso compounds.[11]
Given the complex structure of this compound, attempting chemical degradation in a standard laboratory setting without a validated, peer-reviewed protocol is highly discouraged. The reaction could produce unknown, potentially more hazardous, and volatile byproducts. The safest and most compliant method of disposal is through high-temperature incineration by a specialized, licensed facility.[9][10]
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of consulting primary safety documentation, understanding the inherent hazards, segregating waste meticulously, and engaging professional disposal services, researchers can ensure that their innovative work does not come at the cost of safety and compliance.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. riccachemical.com [riccachemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cenmed.com [cenmed.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
